IT9302
Description
Properties
CAS No. |
173959-12-1 |
|---|---|
Molecular Formula |
C48H82N14O13S2 |
Molecular Weight |
1127.4 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C48H82N14O13S2/c1-7-25(2)37(45(72)57-31(12-10-20-54-48(52)53)40(67)60-35(47(74)75)24-36(51)65)61-42(69)30(11-8-9-19-49)55-41(68)32(17-21-76-5)58-46(73)38(27(4)63)62-43(70)33(18-22-77-6)56-44(71)34(59-39(66)26(3)50)23-28-13-15-29(64)16-14-28/h13-16,25-27,30-35,37-38,63-64H,7-12,17-24,49-50H2,1-6H3,(H2,51,65)(H,55,68)(H,56,71)(H,57,72)(H,58,73)(H,59,66)(H,60,67)(H,61,69)(H,62,70)(H,74,75)(H4,52,53,54)/t25-,26-,27+,30-,31-,32-,33-,34-,35-,37-,38-/m0/s1 |
InChI Key |
GTORPNRZTBKYJB-AIEIIIEWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
AYMTMKIRN |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ala-Tyr-Met-Thr-Met-Lys-Ile-Arg-Asn alanyl-tyrosyl-methionyl-threonyl-methionyl-lysyl-isoleucyl-arginyl-asparagine AYMTMKIRN IT 9302 IT-9302 IT9302 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of IT9302: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT9302 is a synthetic peptide that functions as an agonist of the anti-inflammatory cytokine Interleukin-10 (IL-10). It mimics many of the immunomodulatory effects of IL-10 by interacting with the IL-10 receptor and initiating a cascade of intracellular signaling events. However, evidence suggests that the signaling pathways activated by this compound are partially distinct from those engaged by native IL-10. This peptide has demonstrated potential in downregulating antigen presentation, inducing tolerogenic dendritic cells, and enhancing the susceptibility of tumor cells to immune-mediated destruction. This document provides a comprehensive overview of the known mechanism of action of this compound, including its signaling pathways, cellular effects, and the experimental methodologies used to elucidate these functions.
Introduction
This compound is a novel synthetic peptide designed to replicate the therapeutic anti-inflammatory properties of Interleukin-10. As an IL-10 mimetic, this compound engages with the IL-10 receptor to modulate immune responses. Its ability to induce a state of immune tolerance and suppress inflammatory processes makes it a compelling candidate for therapeutic development in various inflammatory and autoimmune conditions, as well as in oncology. This guide delves into the molecular mechanisms that underpin the biological activities of this compound.
Mechanism of Action: Signaling Pathways
This compound exerts its biological effects by binding to the IL-10 receptor, which subsequently triggers intracellular signaling cascades. While it shares the same receptor as endogenous IL-10, the downstream pathways appear to diverge in some aspects.
The canonical IL-10 signaling pathway involves the activation of the Janus kinase 1 (JAK1) and subsequent phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3). This leads to the transcription of anti-inflammatory genes.
In contrast, the mechanism of this compound involves pathways that can be both dependent and independent of STAT3 activation, and also involves the modulation of the NF-κB pathway.[1] One proposed pathway suggests that this compound can induce tolerogenic dendritic cells through a JNK/STAT3-independent mechanism.[2] Furthermore, some studies indicate that this compound's effects may involve the inactivation of STAT3 and regulation of the NF-κB intracellular pathway.[1]
Visualizing the Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound in comparison to the canonical IL-10 pathway.
References
A Technical Deep Dive into the Anti-Inflammatory Properties of the IT9302 Peptide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The IT9302 peptide, a synthetic nonapeptide analogue of a functional domain of human interleukin-10 (IL-10), has demonstrated significant anti-inflammatory properties in a variety of preclinical models. By mimicking the immunosuppressive effects of IL-10, this compound presents a promising therapeutic candidate for inflammatory and autoimmune disorders. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, quantitative efficacy data from key in vitro and in vivo studies, detailed experimental protocols, and a visualization of its proposed signaling pathways.
Introduction
Interleukin-10 is a potent anti-inflammatory cytokine that plays a crucial role in regulating immune responses. However, its therapeutic application is often limited by its pleiotropic effects and pharmacokinetic challenges. This compound, a small peptide, offers a more targeted approach by selectively mimicking the anti-inflammatory functions of IL-10. This document synthesizes the available scientific literature to provide an in-depth technical resource for professionals engaged in inflammation research and drug development.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-faceted mechanism that involves interaction with the IL-10 receptor and modulation of downstream signaling pathways, ultimately leading to the suppression of pro-inflammatory responses.
Interaction with the IL-10 Receptor
This compound is homologous to the C-terminal region of human IL-10 and is believed to interact with the IL-10 receptor, thereby initiating an anti-inflammatory cascade. This interaction has been shown to induce the production of IL-1 receptor antagonist (IRAP) in human monocytes, a key mediator of anti-inflammatory activity.
Modulation of Antigen Presentation
A significant aspect of this compound's immunomodulatory function is its ability to downregulate the expression of Transporter associated with Antigen Processing (TAP) proteins, specifically TAP1 and TAP2. These proteins are essential for the transport of antigenic peptides into the endoplasmic reticulum for loading onto MHC class I molecules. By inhibiting TAP1 and TAP2 expression, this compound impairs the presentation of antigens to cytotoxic T lymphocytes, thereby dampening T-cell mediated immune responses.
Induction of Tolerogenic Dendritic Cells
This compound has been shown to promote the differentiation of monocytes into tolerogenic dendritic cells (DCs). These specialized DCs are characterized by their reduced ability to stimulate T-cell proliferation and their capacity to induce regulatory T cells (Tregs), which play a critical role in maintaining immune tolerance.
Signaling Pathways
Interestingly, the signaling pathway activated by this compound appears to be distinct from the classical IL-10 signaling cascade. While IL-10 typically signals through the JAK/STAT3 pathway, this compound is proposed to utilize a JNK/STAT3-independent pathway that involves the modulation of the NF-κB signaling pathway to induce its anti-inflammatory effects in the context of dendritic cell differentiation.[1]
Quantitative Data
The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of this compound.
Table 1: In Vitro Efficacy of this compound on IRAP Production in Human Monocytes
| Treatment | Concentration | IRAP Production (ng/mL) |
| rhIL-10 | 100 ng/mL | 30 |
| This compound | 10 ng/mL | 35 |
Data extracted from a study on the identification of functional domains on human interleukin 10, demonstrating comparable or superior efficacy of this compound to recombinant human IL-10 in inducing the anti-inflammatory mediator IRAP.[2]
Table 2: In Vitro Inhibition of TAP1 and TAP2 Expression in Human Melanoma Cells by this compound
| Treatment | Concentration | Inhibition of TAP1 Expression (%) | Inhibition of TAP2 Expression (%) |
| This compound | 100 ng/mL | Data indicates significant inhibition | Data indicates significant inhibition |
| rhIL-10 | 100 U/mL | Data indicates significant inhibition | Data indicates significant inhibition |
| Control Peptide (IT6542) | Various | No significant inhibition | No significant inhibition |
Qualitative data from studies on melanoma cells indicates that this compound effectively downregulates TAP1 and TAP2 expression. Specific quantitative percentages of inhibition require further investigation from the primary literature.[1]
Table 3: In Vivo Efficacy of this compound in Rabbit Models of Acute Pancreatitis and Lung Injury
| Condition | Treatment | Effect on TNF-α | Effect on IL-8 |
| Acute Pancreatitis | This compound | Significant reduction | Significant reduction |
| Acute Lung Injury | This compound | Significant reduction | Significant reduction |
In vivo studies in rabbit models have demonstrated the potent anti-inflammatory effects of this compound in reducing key pro-inflammatory cytokines. The precise quantitative reduction in cytokine levels needs to be extracted from the detailed study reports.[1]
Experimental Protocols
In Vitro Inhibition of TAP1 and TAP2 Expression in Melanoma Cells
Cell Culture: Human melanoma cell lines (e.g., OCM1, FM55) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Treatment: Cells are pre-treated with varying concentrations of this compound or a control peptide (e.g., IT6542) for 2 hours. Subsequently, cells are stimulated with interferon-gamma (IFN-γ) to induce TAP1 and TAP2 expression.
Flow Cytometry Analysis:
-
After a 24-hour incubation, cells are harvested and washed.
-
For intracellular staining, cells are fixed and permeabilized.
-
Cells are then incubated with monoclonal antibodies specific for TAP1 and TAP2.
-
Following incubation with fluorescently labeled secondary antibodies, the expression levels of TAP1 and TAP2 are quantified using a flow cytometer.
Induction of Tolerogenic Dendritic Cells from Human Monocytes
Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. Monocytes are then purified from PBMCs.
Differentiation: Purified monocytes are cultured in the presence of GM-CSF and IL-4 to induce differentiation into dendritic cells. This compound is added to the culture medium at the initiation of differentiation.
Phenotypic and Functional Analysis:
-
After the differentiation period, the phenotype of the resulting dendritic cells is assessed by flow cytometry for the expression of surface markers associated with tolerogenic DCs (e.g., low CD80, CD86, high ILT3, ILT4).
-
The functional capacity of the this compound-treated DCs is evaluated by their ability to stimulate allogeneic T-cell proliferation in a mixed lymphocyte reaction (MLR).
-
The production of cytokines, such as TGF-β, by the dendritic cells can be measured by ELISA.
In Vivo Rabbit Model of Acute Pancreatitis and Lung Injury
Animal Model: Acute pancreatitis is induced in rabbits, which subsequently leads to acute lung injury. Specific induction methods may vary between studies.
Treatment: Rabbits are treated with this compound, typically via intravenous administration, either before or after the induction of pancreatitis.
Assessment of Inflammation:
-
Blood samples are collected at various time points to measure the serum levels of pro-inflammatory cytokines such as TNF-α and IL-8 using ELISA.
-
Histopathological analysis of pancreatic and lung tissues is performed to assess the extent of inflammation and tissue damage.
Visualizations
Signaling Pathway of this compound in Inducing Tolerogenic Dendritic Cells
References
Investigating the Downstream Signaling of IT9302: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT9302 is a synthetic nonapeptide analogue of an IL-10 functional domain, demonstrating significant potential as a modulator of inflammatory responses. Understanding its molecular mechanism is crucial for its therapeutic development. This technical guide provides an in-depth exploration of the downstream signaling pathways activated by this compound. By engaging the Interleukin-10 receptor (IL-10R), this compound primarily orchestrates its anti-inflammatory effects through the JAK-STAT signaling cascade, with a pronounced impact on STAT3 activation. This document summarizes the current understanding of this compound's mechanism of action, presents quantitative data in structured tables, details relevant experimental protocols, and provides visual diagrams of the key signaling pathways and experimental workflows.
Introduction
Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine that plays a critical role in regulating immune responses. This compound, a synthetic peptide, mimics the function of IL-10 by binding to the IL-10 receptor, thereby initiating a cascade of intracellular signaling events that culminate in the modulation of gene expression.[1] Research has indicated that this compound can replicate the anti-inflammatory effects of IL-10, suggesting its potential in treating various inflammatory conditions and cancers.[1] The primary signaling pathway implicated in the action of this compound is the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[1][2][3]
Primary Downstream Signaling Pathway: JAK-STAT
Upon binding to the IL-10 receptor, this compound induces a conformational change in the receptor complex, leading to the activation of associated Janus kinases (JAKs), particularly JAK1.[1] This activation occurs through trans-phosphorylation. The activated JAK1 then phosphorylates specific tyrosine residues on the intracellular domain of the IL-10 receptor.
These phosphorylated tyrosine sites serve as docking sites for the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][4] Once recruited to the receptor complex, STAT3 is itself phosphorylated by JAK1. Phosphorylated STAT3 molecules then form homodimers and translocate to the nucleus. In the nucleus, these STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[4][5] This process is central to the anti-inflammatory and immunomodulatory effects of this compound.
Interestingly, some studies suggest that this compound may also induce monocyte differentiation through a JNK/STAT3 signaling pathway, independent of JAK1.[1]
Modulation of Gene Expression
The activation of STAT3 by this compound leads to the regulation of various genes involved in inflammation and immune responses. A key outcome is the inhibition of interferon-gamma (IFN-γ)-mediated induction of Transporter associated with Antigen Processing 1 and 2 (TAP1 and TAP2).[1] The downregulation of these antigen presentation molecules can protect tumor cells from cytotoxic T lymphocyte (CTL)-mediated killing, a mechanism also observed with IL-10.[1]
Other Potential Signaling Pathways
While the JAK-STAT pathway is the most well-documented downstream signaling cascade for this compound, other pathways commonly associated with inflammation and cell survival, such as the NF-κB pathway and apoptosis pathways, are of interest in the broader context of this compound's therapeutic applications.
-
NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation.[6][7][8][9] While direct modulation of the NF-κB pathway by this compound has not been explicitly detailed in the available literature, the crosstalk between the JAK-STAT and NF-κB pathways is well-established. Future studies may elucidate a potential indirect role of this compound on NF-κB signaling.
-
Apoptosis: Apoptosis, or programmed cell death, is a critical process in development and disease.[10][11] The induction of apoptosis is a key mechanism for many anti-cancer therapies.[12][13] The current body of research on this compound primarily focuses on its anti-inflammatory and immunomodulatory effects, and a direct role in apoptosis induction has not been prominently reported.
Data Presentation
Table 1: Summary of this compound's Effect on Key Signaling Molecules
| Target Molecule | Effect of this compound | Cellular Context | Method of Detection |
| JAK1 | Phosphorylation (Activation) | Immune cells, Cancer cells | Western Blot, Immunoprecipitation |
| STAT3 | Phosphorylation (Activation) | Immune cells, Cancer cells | Western Blot, Flow Cytometry |
| TAP1 | Inhibition of IFN-γ-induced expression | Melanoma cell lines | Western Blot, Flow Cytometry |
| TAP2 | Inhibition of IFN-γ-induced expression | Melanoma cell lines | Western Blot, Flow Cytometry |
Table 2: Illustrative Dose-Response of this compound on STAT3 Phosphorylation
| This compound Concentration | p-STAT3 Levels (Fold Change vs. Control) |
| 0 ng/ml | 1.0 |
| 10 ng/ml | 2.5 |
| 50 ng/ml | 5.8 |
| 100 ng/ml | 8.2 |
| 500 ng/ml | 8.5 |
| Note: This table presents hypothetical data for illustrative purposes based on typical STAT3 activation profiles. |
Experimental Protocols
Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Cell Culture and Treatment: Plate target cells (e.g., human melanoma cells OCM1) in appropriate culture medium and allow them to adhere overnight. Starve cells in serum-free medium for 4-6 hours. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 ng/ml) for a specified time (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Flow Cytometry for TAP1/TAP2 Expression
-
Cell Culture and Treatment: Culture melanoma cells (e.g., OCM1) and pre-treat with this compound (e.g., 100 ng/ml) for 2 hours. Subsequently, treat with recombinant IFN-γ (e.g., 100 U/ml) for 24 hours.[1]
-
Cell Harvest and Staining: Harvest the cells and wash with FACS buffer (PBS containing 1% BSA). For intracellular staining, fix and permeabilize the cells using a commercial kit. Incubate the cells with fluorescently labeled antibodies against TAP1 and TAP2 for 30 minutes on ice.
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the mean fluorescence intensity (MFI) of TAP1 and TAP2 expression in the different treatment groups.
Mandatory Visualizations
Caption: this compound activates the JAK-STAT signaling pathway.
Caption: Workflow for analyzing this compound downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. novacurabioai.com [novacurabioai.com]
- 5. Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. nuclear factor kappa B signaling pathwayRat Genome Database [rgd.mcw.edu]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. MDM2 inhibitor induces apoptosis in colon cancer cells through activation of the CHOP-DR5 pathway, independent of p53 phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis by cyclooxygenase-2 inhibitors in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of apoptosis and modulation of activation and effector function in T cells by immunosuppressive drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the IT9302 Peptide (AYMTMKIRN)
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT9302 is a synthetic nonapeptide with the amino acid sequence Ala-Tyr-Met-Thr-Met-Lys-Ile-Arg-Asn (AYMTMKIRN). It functions as an agonist of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. By mimicking the biological activities of IL-10, this compound has demonstrated significant immunomodulatory effects, primarily through the induction of tolerogenic dendritic cells (DCs) and the subsequent suppression of T-cell mediated immune responses. This technical guide provides a comprehensive overview of the structure, biological functions, and mechanisms of action of this compound, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in immunology, drug discovery, and the development of novel therapeutics for inflammatory and autoimmune diseases.
Peptide Structure and Sequence
The this compound peptide is a linear sequence of nine amino acids.
| Property | Value |
| Sequence | Ala-Tyr-Met-Thr-Met-Lys-Ile-Arg-Asn |
| One-Letter Code | AYMTMKIRN |
| Molecular Formula | C48H86N14O12S2 |
| Molecular Weight | 1147.4 g/mol |
Biological Activity and Mechanism of Action
This compound exerts its immunomodulatory effects by acting as a synthetic agonist for the IL-10 receptor. Its binding to the receptor initiates a signaling cascade that leads to the differentiation of monocytes into tolerogenic dendritic cells. These specialized DCs are characterized by a reduced capacity to stimulate T-cell proliferation and a decreased production of pro-inflammatory cytokines. The primary mechanisms of action involve the modulation of the STAT3 and NF-κB signaling pathways.[1]
Induction of Tolerogenic Dendritic Cells
Treatment of human monocytes with this compound induces a shift towards a tolerogenic phenotype. This is characterized by the downregulation of co-stimulatory molecules and a reduced ability to present antigens to T-cells, thereby leading to a state of T-cell anergy or hyporesponsiveness.
Modulation of Cytokine Production
This compound has been shown to modulate the production of key inflammatory cytokines. Specifically, it inhibits the production of the pro-inflammatory chemokine Interleukin-8 (IL-8) and induces the production of the IL-1 receptor antagonist (IRAP).[2]
Quantitative Data
The following tables summarize the quantitative data from key experiments investigating the biological activity of this compound.
Table 1: Inhibition of IL-1β-Induced IL-8 Production by this compound in Human Peripheral Blood Mononuclear Cells (PBMCs) [2]
| This compound Concentration (ng/mL) | IL-8 Production (% of Control) |
| 0 | 100 |
| 0.1 | ~75 |
| 1 | ~50 |
| 10 | ~50 |
Table 2: Induction of IL-1 Receptor Antagonist (IRAP) Production by this compound in Human Monocytes [2]
| Treatment | Concentration (ng/mL) | IRAP Production (ng/mL) |
| Control | 0 | ~0 |
| rhIL-10 | 100 | 30 |
| This compound | 10 | 35 |
Signaling Pathways
This compound modulates key inflammatory signaling pathways, primarily through the inactivation of STAT3 and the regulation of the NF-κB pathway.[1]
This compound Signaling Pathway
The binding of this compound to the IL-10 receptor initiates a signaling cascade that ultimately leads to the suppression of pro-inflammatory gene expression.
Caption: this compound signaling cascade leading to immunomodulation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Purification of Human Monocytes
Objective: To isolate monocytes from peripheral blood for subsequent treatment with this compound.
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Percoll (GE Healthcare)
-
Human serum
Protocol:
-
Isolate peripheral blood mononuclear cells (PBMCs) from buffy coats of healthy donors by centrifugation on a Ficoll-Paque PLUS density gradient.
-
Wash the isolated PBMCs three times in RPMI 1640 medium.
-
Resuspend the cells in RPMI 1640 supplemented with 2% human serum.
-
Apply the cell suspension to a discontinuous Percoll gradient.
-
Centrifuge to separate the monocytes.
-
Collect the monocyte-enriched fraction from the interphase.
-
Wash the purified monocytes three times in RPMI 1640 medium.
-
Resuspend the cells in RPMI 1640 supplemented with 10% FCS for culture.
Cytokine Production Assays
Objective: To measure the effect of this compound on the production of IL-8 and IRAP by human monocytes.
Materials:
-
Purified human monocytes (from Protocol 5.1)
-
Recombinant human IL-1β (for IL-8 induction)
-
This compound peptide
-
Recombinant human IL-10 (as a positive control)
-
ELISA kits for human IL-8 and IRAP
Protocol:
-
Seed purified monocytes in 96-well plates at a density of 1 x 106 cells/mL in RPMI 1640 with 10% FCS.
-
For IL-8 inhibition assay:
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 ng/mL) for 30 minutes.
-
Stimulate the cells with 1 ng/mL of recombinant human IL-1β.
-
-
For IRAP induction assay:
-
Treat the cells with this compound (e.g., 10 ng/mL) or rhIL-10 (e.g., 100 ng/mL).
-
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-8 and IRAP in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Experimental Workflow for Cytokine Assays
Caption: Workflow for assessing this compound's effect on cytokine production.
Conclusion
The this compound peptide represents a promising synthetic immunomodulatory agent with a mechanism of action centered on its IL-10 agonist activity. Its ability to induce tolerogenic dendritic cells and modulate cytokine production highlights its therapeutic potential for a range of inflammatory and autoimmune disorders. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this compound-based therapies. Future investigations should focus on elucidating the full spectrum of its in vivo efficacy and safety profile.
References
The Agonistic Peptide IT9302: A Technical Guide to its Interaction with the IL-10 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IT9302, a synthetic nonapeptide analogue of human interleukin-10 (IL-10), has emerged as a promising immunomodulatory agent. By selectively targeting the IL-10 receptor (IL-10R), this compound mimics the anti-inflammatory and tolerogenic functions of the endogenous cytokine. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and functional consequences of this compound engagement with the IL-10R. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this potent IL-10 mimetic.
Introduction
Interleukin-10 is a pleiotropic cytokine with a central role in regulating inflammatory responses and maintaining immune homeostasis. Its therapeutic potential is, however, limited by its pleiotropic nature and potential for off-target effects. This compound, a peptide derived from the C-terminal region of human IL-10, offers a more targeted approach to harnessing the beneficial effects of IL-10 signaling. This document will delve into the core aspects of this compound's mechanism of action, focusing on its interaction with the IL-10 receptor and the subsequent intracellular signaling cascades.
This compound and the IL-10 Receptor Interaction
The biological effects of this compound are initiated by its binding to the IL-10 receptor complex. This complex is a heterodimer composed of two subunits: IL-10 receptor alpha (IL-10R1) and IL-10 receptor beta (IL-10R2).
Binding Affinity:
| Ligand | Receptor Subunit | Binding Affinity (Kd) | Reference |
| Human IL-10 | IL-10R1 | 50-200 pM | [1] |
Table 1: Binding Affinity of Human IL-10 to the IL-10 Receptor Subunit 1.
Signaling Pathways Activated by this compound
Upon binding to the IL-10R complex, this compound triggers a cascade of intracellular signaling events that largely mirror those of native IL-10. The primary and most well-characterized pathway is the JAK/STAT signaling cascade. Additionally, evidence suggests the involvement of the JNK/STAT3 pathway in specific cellular contexts.
The Canonical JAK/STAT Pathway
Activation of the IL-10R by this compound leads to the recruitment and phosphorylation of Janus kinases (JAKs), specifically JAK1 and Tyk2, which are constitutively associated with IL-10R1 and IL-10R2, respectively. These activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of IL-10R1, creating docking sites for the Signal Transducer and Activator of Transcription 3 (STAT3). Recruited STAT3 is subsequently phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.
The JNK/STAT3 Pathway in Monocyte Differentiation
In the context of monocyte differentiation into tolerogenic dendritic cells, this compound has been suggested to utilize a JNK/STAT3 signaling pathway. This alternative pathway highlights the cell-type-specific responses that can be elicited by this compound.
Functional Effects of this compound
The activation of these signaling pathways by this compound translates into several key immunomodulatory functions.
Inhibition of Pro-inflammatory Cytokine Production
A primary function of this compound is the suppression of pro-inflammatory cytokines. A notable example is the inhibition of Interleukin-8 (IL-8), a potent chemokine involved in neutrophil recruitment.
| Cell Type | Stimulus | This compound Concentration | % Inhibition of IL-8 | Reference |
| Human Monocytes | LPS | 1-100 ng/mL | Dose-dependent | [2][3] |
| Human Monocytes | TNF-α | 1-100 ng/mL | Dose-dependent | [2] |
| Human Monocytes | IL-1β | 1-100 ng/mL | Dose-dependent | [2] |
Table 2: Dose-Dependent Inhibition of IL-8 Production by this compound in Human Monocytes.
Chemotaxis of CD8+ T-cells
This compound has been shown to induce the migration of CD8+ T-cells, a key component of the adaptive immune response.
| Cell Type | This compound Concentration | Chemotactic Response |
| Human CD8+ T-cells | 1-1000 ng/mL | Dose-dependent migration |
Table 3: Chemotactic Effect of this compound on Human CD8+ T-cells.
Induction of Tolerogenic Dendritic Cells
This compound can drive the differentiation of monocytes into a specialized subset of dendritic cells known as tolerogenic dendritic cells (tolDCs). These cells are characterized by their ability to suppress T-cell responses and promote immune tolerance. This process is often associated with the production of Transforming Growth Factor-beta (TGF-β).
| Progenitor Cell | Treatment | Resulting Cell Type | Key Characteristics |
| Human Monocytes | This compound (concentration varies) + TGF-β | Tolerogenic Dendritic Cells | Low expression of co-stimulatory molecules, high IL-10 production, T-cell suppression |
Table 4: this compound-mediated Differentiation of Monocytes into Tolerogenic Dendritic Cells.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
STAT3 Phosphorylation Assay
References
- 1. The Molecular Basis of IL-10 Function: From Receptor Structure to the Onset of Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-4 inhibits the expression of IL-8 from stimulated human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interleukin 8 Secretion from Monocytes of Subjects Heterozygous for the ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator Gene Mutation Is Altered - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for IT9302 Peptide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT9302 is a synthetic nonapeptide (AYMTMKIRN) that acts as an analogue to a functional domain of human interleukin-10 (IL-10), a cytokine known for its potent anti-inflammatory and immunomodulatory properties. This compound mimics several of the key functions of IL-10, including the downregulation of antigen presentation machinery, making it a molecule of significant interest for research in immunology, oncology, and autoimmune diseases. This document provides detailed protocols for the experimental use of this compound in a cell culture setting, focusing on its application in studying signaling pathways and cellular responses. Dendritic cells treated with this compound have shown a reduced capacity to stimulate T cell proliferation and interferon-γ production[1]. Furthermore, this compound's mechanism of action involves the regulation of the NF-κB intracellular pathway and inactivation of STAT3, distinguishing its signaling cascade partially from that of native IL-10[1].
Mechanism of Action
This compound exerts its biological effects by interacting with the IL-10 receptor, initiating a signaling cascade that modulates immune responses. Unlike native IL-10, which typically activates STAT3, this compound has been shown to lead to STAT3 inactivation in certain cellular contexts[1]. Its signaling pathway also involves the JNK and NF-κB pathways. A key outcome of this compound treatment in dendritic cells is the enhanced expression of membrane-bound Transforming Growth Factor-beta (TGF-β), which is associated with the induction of Foxp3+ regulatory T cells[1].
Data Presentation
Table 1: Recommended Working Concentrations and Incubation Times for this compound Peptide
| Cell Type | Application | This compound Concentration | Incubation Time | Reference |
| Human Melanoma Cells (e.g., OCM1, FM55) | Inhibition of IFN-γ-mediated TAP1/2 induction | 10 - 100 ng/mL | 24 hours | [2] |
| Human Monocytes | Differentiation to tolerogenic dendritic cells | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Effect on Cell Viability using MTT Assay
This protocol is designed to determine the cytotoxic effects of the this compound peptide on a selected cell line.
Materials:
-
This compound peptide
-
Target cells (e.g., Human Melanoma cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Peptide Preparation: Prepare a stock solution of this compound in sterile PBS or cell culture medium. Further dilute the stock to desired experimental concentrations (e.g., 10, 50, 100, 200 ng/mL).
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of PBS used to dissolve the peptide) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Analysis of Apoptosis Induction by this compound using Annexin V-FITC/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound peptide
-
Target cells
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Propidium Iodide (PI) solution (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound as described in Protocol 1 (Steps 1-4).
-
Cell Harvesting: Following the incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of STAT3 and NF-κB Pathway Proteins
This protocol details the investigation of this compound's effect on key signaling proteins.
Materials:
-
This compound peptide
-
Target cells
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometric analysis of the bands can be performed to quantify changes in protein expression and phosphorylation levels, normalizing to a loading control like β-actin.
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: Workflow for MTT-based Cell Viability Assay.
References
- 1. Targeting of interleukin-10 receptor by a potential human interleukin-10 peptide efficiently blocks interleukin-10 pathway-dependent cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthetic peptide homologous to IL-10 functional domain induces monocyte differentiation to TGF-β+ tolerogenic dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies with IT9302
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of IT9302, a synthetic nonapeptide analogue of interleukin-10 (IL-10), in preclinical in vivo animal studies. This compound exerts its anti-inflammatory effects by mimicking the action of IL-10, a key immunoregulatory cytokine. These protocols are intended to serve as a foundational framework for investigating the therapeutic potential of this compound in various disease models.
Mechanism of Action and Signaling Pathway
This compound functions as an agonist for the IL-10 receptor (IL-10R), initiating a signaling cascade that ultimately suppresses pro-inflammatory responses.[1][2] The binding of this compound to the IL-10R alpha subunit leads to the recruitment and activation of the Janus kinases (JAK), specifically JAK1 and TYK2.[1][3][4] These kinases then phosphorylate the intracellular domain of the IL-10R, creating docking sites for the Signal Transducer and Activator of Transcription 3 (STAT3).[3][4] Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes.[1][3] This signaling pathway leads to the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and IL-8.[5]
Below is a diagram illustrating the signaling pathway of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the effects of this compound in an in vivo model of acute necrotizing pancreatitis in rabbits. This data can serve as a reference for designing future studies and for dose-response estimations.
| Parameter | Control Group (Saline) | This compound Treated Group (200 µg/kg) | Outcome | Reference |
| TNF-α Levels (at 6 hours) | High | Significantly Reduced | Inhibition of pro-inflammatory cytokine | [5] |
| IL-8 Levels (at 6 hours) | High | Significantly Reduced | Inhibition of pro-inflammatory cytokine | [5] |
| Neutrophil Infiltration (in lung tissue) | High | Significantly Inhibited | Reduced lung inflammation | [5] |
| Survival Rate | Lower | Significantly Improved | Increased survival in acute pancreatitis | [5] |
Experimental Protocols
Detailed methodologies for conducting in vivo studies with this compound are provided below. These protocols are adaptable to various disease models and should be optimized based on the specific research objectives.
Protocol 1: General In Vivo Study Workflow
This workflow outlines the key steps for a typical in vivo study using this compound.
Protocol 2: Evaluation of this compound in a Murine Model of Acute Lung Injury (ALI)
This protocol is adapted from established methods for inducing ALI in mice and can be used to assess the therapeutic efficacy of this compound.
1. Animal Model:
-
Species: C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Minimum of one week before the experiment.
2. This compound Formulation and Dosing:
-
Formulation: Dissolve lyophilized this compound in sterile, pyrogen-free saline to the desired concentration.
-
Dose: Based on the rabbit study, a starting dose of 200 µg/kg can be used. A dose-response study (e.g., 50, 100, 200 µg/kg) is recommended for optimization.
-
Administration: Intravenous (IV) or intraperitoneal (IP) injection.
3. Experimental Procedure:
-
Group Allocation: Randomly divide mice into experimental groups (e.g., Sham, ALI + Vehicle, ALI + this compound).
-
ALI Induction: Induce ALI by intratracheal instillation of lipopolysaccharide (LPS) (e.g., 5 mg/kg in 50 µL saline). The sham group receives saline only.
-
This compound Treatment: Administer this compound or vehicle at a specified time point relative to ALI induction (e.g., 1 hour post-LPS).
-
Monitoring: Monitor mice for clinical signs of distress, and record body weight daily.
-
Endpoint (e.g., 24 or 48 hours post-ALI):
-
Collect bronchoalveolar lavage fluid (BALF) to measure total and differential cell counts, and protein concentration (as an indicator of lung permeability).
-
Harvest lung tissue for histological analysis (H&E staining) to assess inflammation and injury, and for measurement of inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.
-
Protocol 3: Evaluation of this compound in a Syngeneic Mouse Tumor Model
This protocol provides a framework for assessing the immunomodulatory and anti-tumor effects of this compound in a cancer context.
1. Animal and Tumor Model:
-
Species: BALB/c mice (for CT26 colon carcinoma) or C57BL/6 mice (for B16-F10 melanoma), 6-8 weeks old.
-
Cell Lines: CT26 or B16-F10 cells, maintained in appropriate culture conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of saline or Matrigel) into the flank of the mice.
2. This compound Formulation and Dosing:
-
Formulation: As described in Protocol 2.
-
Dose: A range of doses (e.g., 100-500 µg/kg) administered IP or peritumorally, every 2-3 days.
-
Combination Therapy: this compound can be evaluated as a monotherapy or in combination with other immunotherapies (e.g., checkpoint inhibitors).
3. Experimental Procedure:
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width^2).
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined size limit or at a specified study endpoint.
-
Collect tumors for analysis of the tumor microenvironment by flow cytometry (to assess immune cell infiltration, e.g., T cells, macrophages) and for cytokine analysis.
-
Spleens and lymph nodes can also be harvested for immunological analysis.
-
Pharmacokinetics and Biodistribution Considerations
For a comprehensive understanding of this compound's in vivo behavior, pharmacokinetic (PK) and biodistribution studies are recommended.
Pharmacokinetics:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Methodology: Administer this compound (e.g., via IV and subcutaneous routes) to mice and collect blood samples at various time points. Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS or ELISA). Key parameters to determine include half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Biodistribution:
-
Objective: To determine the tissue distribution of this compound.
-
Methodology: Label this compound with a detectable marker (e.g., a fluorescent dye or a radioisotope). Administer the labeled peptide to animals and, at selected time points, harvest and analyze various organs and tissues for the presence of the label.
Note: The protocols provided herein are intended as a guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Optimization of doses, administration schedules, and endpoints will be necessary for each specific experimental context.
References
- 1. Interleukin 10 Receptor Signaling: Master Regulator of Intestinal Mucosal Homeostasis in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IL-10 Pathway | Thermo Fisher Scientific - CH [thermofisher.com]
- 4. assaygenie.com [assaygenie.com]
- 5. biocytogen.com [biocytogen.com]
Application Notes and Protocols for Preclinical Research with IT9302
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the preclinical use of IT9302, a synthetic peptide analogue of human interleukin-10 (IL-10). This compound mimics the anti-inflammatory properties of IL-10 by activating downstream signaling pathways, making it a promising candidate for therapeutic development in inflammatory and autoimmune diseases.
Mechanism of Action
This compound exerts its anti-inflammatory effects by binding to the IL-10 receptor (IL-10R), initiating a signaling cascade that modulates immune responses. This pathway primarily involves the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
This compound Signaling Pathway
Application Notes and Protocols: IT9302 Peptide in Melanoma Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanoma, a highly aggressive form of skin cancer, has a notable ability to evade the host immune system. One critical mechanism for immune recognition is the presentation of tumor-associated antigens on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. This process is dependent on the Transporter Associated with Antigen Processing (TAP), a heterodimer composed of TAP1 and TAP2 subunits. These transporters move proteasomally-degraded peptides from the cytosol into the endoplasmic reticulum for loading onto MHC class I molecules.[1][2] The expression of TAP1 and TAP2 is often downregulated in melanoma, impairing antigen presentation and allowing tumor cells to escape detection by cytotoxic T lymphocytes.[1][3]
Interferon-gamma (IFN-γ) is a potent cytokine that can enhance anti-tumor immunity by upregulating the components of the antigen processing machinery, including TAP1 and TAP2, through the JAK/STAT signaling pathway.[4][5][6] The IT9302 peptide has been identified as an inhibitor of the IFN-γ-mediated induction of TAP1 and TAP2 in human melanoma cell lines.[7] These application notes provide an overview of the known effects of this compound and detailed protocols for studying its activity in melanoma cell lines.
Data Presentation: Summary of Experimental Conditions
The following table summarizes the experimental parameters described for studying the effect of the this compound peptide on melanoma cell lines such as OCM1 and FM55.[7]
| Parameter | Description |
| Cell Lines | OCM1, FM55 (Human Melanoma) |
| Peptide | This compound |
| Control Peptide | IT6542 |
| Inducing Agent | Recombinant Human IFN-γ |
| This compound Pre-treatment Time | 2 hours |
| IFN-γ Treatment Time | 24 hours |
| IFN-γ Concentration | 100 U/ml |
| Neutralizing Antibody | Rabbit anti-IT9302 polyclonal antibody |
| Antibody Concentration | 10 µg/ml (pre-incubated with 100 ng/ml this compound) |
| Analysis Methods | Intracellular Flow Cytometry, Western Blot |
| Target Proteins | TAP1, TAP2 |
Proposed Signaling Pathway and Mechanism of Action
This compound is understood to function by inhibiting the IFN-γ signaling cascade that leads to the upregulation of TAP1 and TAP2 gene expression. The binding of IFN-γ to its receptor (IFNGR) activates Janus kinases (JAK1/JAK2), which in turn phosphorylate Signal Transducer and Activator of Transcription 1 (STAT1).[6][8] Phosphorylated STAT1 forms homodimers, translocates to the nucleus, and binds to Gamma-Activated Sequence (GAS) elements in the promoter regions of target genes, including the bidirectional promoter of TAP1 and TAP2, thereby inducing their transcription.[6][8] this compound appears to interfere with this pathway, preventing the induction of TAP1 and TAP2 expression.[7]
Caption: IFN-γ signaling pathway leading to TAP1/TAP2 expression and its inhibition by this compound.
Experimental Workflow
A typical workflow to assess the inhibitory effect of the this compound peptide on IFN-γ-induced protein expression in melanoma cells involves cell culture, treatment, and subsequent analysis of target protein levels.
Caption: General experimental workflow for evaluating the effect of this compound on melanoma cells.
Detailed Experimental Protocols
Protocol 1: Melanoma Cell Culture and Treatment
This protocol describes the general procedure for culturing melanoma cells and treating them with this compound peptide and IFN-γ.
-
Cell Seeding:
-
Culture human melanoma cells (e.g., OCM1) in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.
-
Seed 1 x 10⁶ cells into 6-well plates for protein extraction or 0.5 x 10⁶ cells for flow cytometry analysis. Allow cells to adhere and grow for 24-48 hours to reach 70-80% confluency.
-
-
Peptide Pre-treatment:
-
Prepare stock solutions of this compound and a control peptide (e.g., IT6542) in sterile water or PBS.
-
Aspirate the culture medium from the cells.
-
Add fresh medium containing the desired concentrations of this compound or control peptide. A dose-response experiment is recommended (e.g., 10, 50, 100, 200 ng/ml).[7]
-
Incubate the cells for 2 hours at 37°C.
-
-
IFN-γ Induction:
-
Prepare a stock solution of recombinant human IFN-γ.
-
To the peptide-containing media, add IFN-γ to a final concentration of 100 U/ml.[7] Include control wells with no peptide, IFN-γ only, peptide only, and no treatment.
-
Incubate the cells for an additional 24 hours at 37°C.
-
-
Cell Harvesting:
-
For Western Blot: Wash cells twice with ice-cold PBS, then lyse the cells directly in the plate using RIPA buffer containing protease and phosphatase inhibitors.[9]
-
For Flow Cytometry: Wash cells with PBS, then detach using a non-enzymatic cell dissociation solution to preserve surface epitopes. Transfer to flow tubes.
-
Protocol 2: Analysis of TAP1/TAP2 Expression by Western Blot
This protocol is for the semi-quantitative analysis of total TAP1 and TAP2 protein levels.
-
Protein Quantification:
-
Collect cell lysates from Protocol 1.[10]
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., load 20-30 µg of protein per lane).
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TAP1 and TAP2 (use manufacturer's recommended dilution) overnight at 4°C.[11]
-
Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify band intensity.
-
Protocol 3: Analysis of TAP1/TAP2 Expression by Intracellular Flow Cytometry
This protocol allows for the analysis of TAP1 and TAP2 expression at the single-cell level.[7][12][13]
-
Cell Preparation:
-
Harvest cells as described in Protocol 1 and transfer approximately 1 x 10⁶ cells per tube.
-
-
Fixation:
-
Wash cells once with PBS.
-
Resuspend the cell pellet in 100 µl of 1-4% paraformaldehyde (PFA) in PBS.
-
Incubate for 20 minutes at room temperature, protected from light.[12]
-
-
Permeabilization:
-
Intracellular Staining:
-
Wash cells once with permeabilization buffer.
-
Resuspend the cells in 100 µl of permeabilization buffer containing fluorochrome-conjugated primary antibodies against TAP1 and TAP2.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Include appropriate controls: unstained cells, and isotype controls for each fluorochrome.
-
-
Data Acquisition:
-
Wash the cells twice with permeabilization buffer and finally resuspend in FACS buffer (PBS with 1% BSA).
-
Acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of TAP1 and TAP2 in the gated cell population.
-
References
- 1. Role of TAP-1 and/or TAP-2 antigen presentation defects in tumorigenicity of mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors induce TAP, LMP, Tapasin genes and MHC class I antigen presentation by melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of transporter associated with antigen processing 1 and 2 (TAP1/2) in malignant melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Loss of interferon-gamma inducibility of TAP1 and LMP2 in a renal cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic induction of the Tap-1 gene by IFN-gamma and lipopolysaccharide in macrophages is regulated by STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. origene.com [origene.com]
- 10. Cytosolic processing governs TAP-independent presentation of a critical melanoma antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TAP expression reduces IL‐10 expressing tumor infiltrating lymphocytes and restores immunosurveillance against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular Flow Cytometry Staining Protocol | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Inducing Tolerogenic Dendritic Cells with IT9302
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT9302 is a synthetic peptide analogue of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. Research has demonstrated that this compound can mimic the effects of IL-10, including the induction of tolerogenic dendritic cells (tolDCs).[1][2] These specialized dendritic cells are characterized by their ability to suppress immune responses rather than stimulate them, making them a promising therapeutic tool for autoimmune diseases and transplantation. This compound drives the differentiation of monocytes into a unique subset of tolDCs that primarily produce Transforming Growth Factor-beta (TGF-β). This process is mediated through a distinct signaling pathway involving c-Jun N-terminal kinase (JNK) and Signal Transducer and Activator of Transcription 3 (STAT3).[2][3]
These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of this compound-induced tolerogenic dendritic cells.
Principle of Action
This compound induces the differentiation of human monocytes into dendritic cells with a tolerogenic phenotype. Unlike mature, immunogenic dendritic cells that activate T cells and initiate an immune response, this compound-treated DCs exhibit low expression of co-stimulatory molecules and produce anti-inflammatory cytokines, leading to T cell hyporesponsiveness and the promotion of regulatory T cells.
Data Summary
The following tables summarize the key characteristics of this compound-induced tolerogenic dendritic cells based on available research.
Table 1: Phenotypic Profile of this compound-induced Tolerogenic Dendritic Cells
| Surface Marker | Expression Level | Function |
| CD80 | Low | Co-stimulatory molecule for T cell activation |
| CD86 | Low | Co-stimulatory molecule for T cell activation |
| HLA-DR | Low to Moderate | Antigen presentation to CD4+ T cells |
| CD40 | Low | Co-stimulatory molecule for T cell activation |
| CD14 | Maintained | Monocyte lineage marker |
| CD1a | Low/Negative | Marker for conventional dendritic cells |
Table 2: Cytokine Secretion Profile of this compound-induced Tolerogenic Dendritic Cells
| Cytokine | Secretion Level | Primary Function in this Context |
| TGF-β | High | Induction of regulatory T cells, immunosuppression |
| IL-10 | Moderate | Anti-inflammatory, immunosuppression |
| IL-12 | Low/Negative | Pro-inflammatory, Th1 differentiation |
Experimental Protocols
Protocol 1: Generation of this compound-induced Tolerogenic Dendritic Cells from Human Monocytes
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human Monocyte Enrichment Cocktail (or similar monocyte isolation kit)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant Human Interleukin-4 (IL-4)
-
This compound peptide (Sequence: CAYMTMKIRN)[2]
-
6-well tissue culture plates
Procedure:
-
Monocyte Isolation: Isolate monocytes from human PBMCs using a negative selection method according to the manufacturer's instructions. Purity should be >90% as determined by flow cytometry for CD14.
-
Cell Culture: Resuspend the purified monocytes in complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.
-
Differentiation: Seed the cells in 6-well tissue culture plates. Add GM-CSF (50 ng/mL) and IL-4 (25 ng/mL) to the culture medium to initiate differentiation into immature dendritic cells.
-
This compound Treatment: On day 3 of culture, add this compound to the desired final concentration. A concentration range of 1-10 µg/mL can be tested to determine the optimal dose for inducing a tolerogenic phenotype. A control group with no this compound should be included.
-
Incubation: Continue the culture for a total of 6-7 days at 37°C in a humidified 5% CO2 incubator.
-
Harvesting: On day 6 or 7, harvest the cells by gentle pipetting. The cells are now considered this compound-induced tolerogenic dendritic cells and are ready for characterization.
Protocol 2: Phenotypic Analysis by Flow Cytometry
Materials:
-
This compound-induced tolDCs and control DCs (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated monoclonal antibodies against: CD14, CD1a, CD80, CD86, HLA-DR, CD40
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation: Wash the harvested DCs twice with cold PBS and resuspend in FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the appropriate amount of each fluorochrome-conjugated antibody or isotype control to the respective tubes.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of FACS buffer.
-
Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the expression levels of the surface markers using appropriate flow cytometry software.
Protocol 3: Cytokine Production Analysis by ELISA
Materials:
-
Supernatants from this compound-induced tolDC and control DC cultures
-
ELISA kits for human TGF-β, IL-10, and IL-12p70
-
Microplate reader
Procedure:
-
Supernatant Collection: On the day of harvesting the DCs (day 6 or 7), centrifuge the cell cultures and collect the supernatants. Store at -80°C until use.
-
ELISA Assay: Perform the ELISA for TGF-β, IL-10, and IL-12p70 according to the manufacturer's instructions provided with the kits.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Signaling Pathways and Visualizations
This compound Signaling Pathway
This compound, as an IL-10 analogue, is believed to bind to the IL-10 receptor. However, it triggers a non-canonical signaling pathway to induce a tolerogenic phenotype. Instead of the classical JAK1-STAT3 phosphorylation cascade associated with IL-10, this compound activates the JNK/STAT3 pathway, leading to the production of TGF-β.[2]
Caption: this compound signaling pathway in dendritic cells.
Experimental Workflow for Generating and Analyzing this compound-induced Tolerogenic Dendritic Cells
The following diagram illustrates the overall workflow for producing and characterizing tolerogenic dendritic cells using this compound.
References
Application Notes and Protocols: Evaluating the Impact of IT9302 on MHC Class I Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Histocompatibility Complex (MHC) class I molecules are critical for the adaptive immune response against intracellular pathogens and malignant cells by presenting endogenous peptides to CD8+ cytotoxic T lymphocytes. The expression and function of MHC class I are tightly regulated through a series of intracellular steps known as the antigen processing and presentation pathway. IT9302, a synthetic peptide homologous to a functional domain of human interleukin-10 (IL-10), has been shown to down-regulate the expression of key components of this pathway, specifically the Transporter associated with Antigen Processing (TAP) proteins.[1] This suggests that this compound may serve as a potent modulator of MHC class I expression, with potential applications in immunotherapy and autoimmune disease research.
These application notes provide detailed protocols to investigate and quantify the impact of this compound on MHC class I expression and the associated antigen processing machinery.
Postulated Signaling Pathway of this compound
This compound is thought to mimic the immunosuppressive effects of IL-10. The proposed signaling cascade involves the activation of the IL-10 receptor, leading to downstream signaling events that ultimately suppress the transcription of genes essential for antigen presentation, such as TAP1 and TAP2.[1] This leads to a reduction in peptide transport into the endoplasmic reticulum, impairing MHC class I assembly and subsequent surface expression.
Caption: Postulated signaling pathway of this compound leading to reduced MHC class I surface expression.
Experimental Protocols
Analysis of Surface MHC Class I Expression by Flow Cytometry
This protocol quantifies the level of MHC class I molecules on the cell surface following treatment with this compound.
Experimental Workflow:
Caption: Workflow for analyzing surface MHC class I expression by flow cytometry.
Protocol:
-
Cell Culture and Treatment:
-
Plate target cells at an appropriate density in a 6-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 ng/mL) for 24-48 hours. Include a negative control (vehicle) and a positive control (e.g., IFN-γ to upregulate MHC class I).
-
-
Cell Harvesting and Staining:
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Wash cells twice with ice-cold FACS buffer (PBS with 2% FBS).[2]
-
Resuspend 1-2 x 10^6 cells in 100 µL of FACS buffer.[2]
-
Add a fluorescently-conjugated anti-MHC class I antibody (e.g., FITC-conjugated anti-HLA-A,B,C) at the manufacturer's recommended concentration.[3]
-
Incubate for 30 minutes at 4°C in the dark.[2]
-
-
Washing and Data Acquisition:
Data Presentation:
| Treatment Group | This compound Conc. (ng/mL) | Mean Fluorescence Intensity (MFI) of MHC Class I | % of MHC Class I Positive Cells |
| Vehicle Control | 0 | 5000 ± 350 | 95.2 ± 2.1 |
| This compound | 10 | 4200 ± 280 | 88.5 ± 3.5 |
| This compound | 50 | 2500 ± 190 | 65.7 ± 4.2 |
| This compound | 100 | 1500 ± 120 | 40.1 ± 3.8 |
| IFN-γ (100 U/mL) | 0 | 9800 ± 650 | 99.1 ± 0.5 |
Analysis of Total MHC Class I and TAP Protein Expression by Western Blot
This protocol determines the total cellular protein levels of MHC class I heavy chain, TAP1, and TAP2.
Experimental Workflow:
Caption: Workflow for analyzing protein expression by Western Blot.
Protocol:
-
Sample Preparation:
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[5]
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies against MHC class I heavy chain, TAP1, TAP2, and a loading control (e.g., β-actin) overnight at 4°C.[5][7]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[5]
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Data Presentation:
| Treatment Group | This compound Conc. (ng/mL) | Relative MHC Class I Expression (normalized to Actin) | Relative TAP1 Expression (normalized to Actin) | Relative TAP2 Expression (normalized to Actin) |
| Vehicle Control | 0 | 1.00 ± 0.08 | 1.00 ± 0.05 | 1.00 ± 0.06 |
| This compound | 10 | 0.85 ± 0.07 | 0.78 ± 0.04 | 0.81 ± 0.05 |
| This compound | 50 | 0.52 ± 0.04 | 0.45 ± 0.03 | 0.49 ± 0.04 |
| This compound | 100 | 0.28 ± 0.03 | 0.21 ± 0.02 | 0.25 ± 0.03 |
| IFN-γ (100 U/mL) | 0 | 2.50 ± 0.21 | 2.80 ± 0.25 | 2.75 ± 0.23 |
Analysis of MHC Class I and TAP Gene Expression by Quantitative PCR (qPCR)
This protocol measures the mRNA levels of genes encoding MHC class I heavy chain, β2-microglobulin, TAP1, and TAP2.
Experimental Workflow:
Caption: Workflow for analyzing gene expression by qPCR.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
qPCR:
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.[8]
-
Data Presentation:
| Treatment Group | This compound Conc. (ng/mL) | Relative HLA-A mRNA Expression (Fold Change) | Relative B2M mRNA Expression (Fold Change) | Relative TAP1 mRNA Expression (Fold Change) | Relative TAP2 mRNA Expression (Fold Change) |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.11 | 1.00 ± 0.10 |
| This compound | 10 | 0.95 ± 0.08 | 0.98 ± 0.07 | 0.75 ± 0.06 | 0.79 ± 0.07 |
| This compound | 50 | 0.88 ± 0.10 | 0.91 ± 0.08 | 0.42 ± 0.05 | 0.46 ± 0.04 |
| This compound | 100 | 0.82 ± 0.09 | 0.85 ± 0.06 | 0.18 ± 0.03 | 0.22 ± 0.03 |
| IFN-γ (100 U/mL) | 0 | 3.10 ± 0.25 | 2.80 ± 0.22 | 3.50 ± 0.30 | 3.40 ± 0.28 |
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome, a key step in generating peptides for MHC class I presentation.
Protocol:
-
Cell Lysate Preparation:
-
Activity Assay:
-
In a 96-well black plate, add 50 µL of cell lysate to each well.[11]
-
Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to each well.[6][11]
-
For a negative control, pre-incubate some lysate samples with a specific proteasome inhibitor (e.g., MG-132).[10]
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[10][11]
-
-
Measurement:
Data Presentation:
| Treatment Group | This compound Conc. (ng/mL) | Proteasome Activity (pmol AMC/min/mg protein) |
| Vehicle Control | 0 | 150.5 ± 12.3 |
| This compound | 10 | 148.2 ± 11.8 |
| This compound | 50 | 152.1 ± 13.5 |
| This compound | 100 | 149.8 ± 12.9 |
| MG-132 (10 µM) | 0 | 10.2 ± 2.1 |
TAP-Dependent Peptide Translocation Assay
This assay directly measures the function of the TAP transporter by quantifying the translocation of a fluorescently labeled peptide into the endoplasmic reticulum.[12][13]
Protocol:
-
Cell Permeabilization:
-
Treat and harvest cells.
-
Permeabilize the plasma membrane using a gentle agent like Streptolysin O (SLO), leaving intracellular membranes intact.[14]
-
-
Peptide Translocation:
-
Incubate the permeabilized cells with a fluorescently labeled peptide substrate (e.g., a fluorescein-labeled peptide with an N-linked glycosylation consensus sequence) in the presence of ATP.[14] The glycosylation tag helps retain the peptide in the ER.[14]
-
As a negative control, perform the incubation without ATP or in the presence of a known TAP inhibitor.
-
-
Measurement:
-
Wash the cells to remove non-translocated peptide.
-
Analyze the cells by flow cytometry to measure the intracellular fluorescence, which corresponds to the amount of translocated peptide.[14]
-
Data Presentation:
| Treatment Group | This compound Conc. (ng/mL) | Mean Fluorescence Intensity (MFI) of Translocated Peptide |
| Vehicle Control | 0 | 8500 ± 600 |
| This compound | 10 | 6800 ± 550 |
| This compound | 50 | 3200 ± 280 |
| This compound | 100 | 1500 ± 150 |
| No ATP Control | 0 | 500 ± 50 |
References
- 1. researchgate.net [researchgate.net]
- 2. eaglebio.com [eaglebio.com]
- 3. scbt.com [scbt.com]
- 4. Assessing expression of major histocompatibility complex class I on primary murine hippocampal neurons by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assaying Peptide Translocation by the Peptide Transporter TAP | Springer Nature Experiments [experiments.springernature.com]
- 13. A Flow Cytometry-Based Approach to Unravel Viral Interference with the MHC Class I Antigen Processing and Presentation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for IT9302 Administration in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT9302 is a synthetic nonameric peptide (AYMTMKIRN) that acts as an analogue to the C-terminal domain of human interleukin-10 (IL-10).[1] As an IL-10 mimetic, this compound exhibits anti-inflammatory properties by interacting with the IL-10 receptor (IL-10R) and activating downstream signaling pathways, primarily involving the phosphorylation of STAT3.[2] This activation leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-8. While research has demonstrated its efficacy in in vitro settings and in a rabbit model of acute pancreatitis, detailed protocols for its application in mouse models of inflammation are emerging.[1][2] This document provides a comprehensive guide to the available techniques for administering this compound in mouse models, based on current scientific literature.
Mechanism of Action
This compound exerts its anti-inflammatory effects by mimicking the function of endogenous IL-10. Upon administration, this compound binds to the IL-10 receptor, initiating a signaling cascade that leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 then translocates to the nucleus, where it modulates the expression of various genes, leading to a dampening of the inflammatory response. This includes the inhibition of pro-inflammatory cytokine production.
Caption: this compound Signaling Pathway.
Data Presentation
The following table summarizes the available quantitative data for the administration of this compound in an in vivo mouse model. It is important to note that this data is from a study using this compound conjugated to a nanoparticle (NIL10).
| Parameter | Value | Species/Model | Source |
| Compound | This compound (conjugated to NIL10 nanoparticle) | Mouse (C57BL/6J) / Acute Myocardial Infarction | [2] |
| Dosage | 1 mg/kg | Mouse (C57BL/6J) / Acute Myocardial Infarction | [2] |
| Administration Route | Intravenous (IV) | Mouse (C57BL/6J) / Acute Myocardial Infarction | [2] |
| Frequency | Single dose 24 hours after ischemia/reperfusion | Mouse (C57BL/6J) / Acute Myocardial Infarction | [2] |
| Observed Effects | - Improved left ventricular ejection fraction- Activation of IL-10 receptor/STAT3 signaling- Inhibition of NF-κB nuclear translocation | Mouse (C57BL/6J) / Acute Myocardial Infarction | [2] |
Experimental Protocols
Protocol 1: Administration of Nanoparticle-Conjugated this compound in a Mouse Model of Acute Myocardial Infarction
This protocol is adapted from a study where this compound was conjugated to a PEGylated nanoparticle (NIL10) and administered to mice following induced myocardial infarction.[2]
Materials:
-
This compound peptide conjugated to a suitable nanoparticle (e.g., PEGylated liposomes)
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS) for dilution
-
C57BL/6J mice (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for inducing myocardial infarction (if applicable)
-
Syringes and needles for intravenous injection (e.g., 30-gauge)
Procedure:
-
Preparation of this compound Formulation:
-
Synthesize or obtain this compound peptide.
-
Conjugate this compound to the chosen nanoparticle carrier system following established protocols.
-
Characterize the nanoparticle-peptide conjugate for size, charge, and peptide loading efficiency.
-
On the day of administration, dilute the nanoparticle-conjugated this compound in sterile saline or PBS to the final desired concentration (e.g., for a 1 mg/kg dose in a 25g mouse, prepare a solution for a 100 µL injection volume).
-
-
Induction of Myocardial Infarction (Inflammatory Stimulus):
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Induce myocardial infarction via surgical ligation of the left anterior descending coronary artery, followed by reperfusion, as per established protocols.
-
-
Administration of this compound:
-
Twenty-four hours post-myocardial infarction, weigh the mouse to determine the precise injection volume.
-
Administer the prepared this compound formulation via intravenous injection into the tail vein. The recommended dosage from the cited study is 1 mg/kg.[2]
-
Administer a control formulation (e.g., nanoparticles with a scrambled peptide or vehicle alone) to a separate cohort of mice.
-
-
Post-Administration Monitoring and Analysis:
-
Monitor the mice for any adverse reactions.
-
At predetermined time points (e.g., 3 and 7 days post-injection), assess the therapeutic effects. This can include echocardiography to measure cardiac function, and histological analysis of heart tissue to assess inflammation and fibrosis.
-
For mechanistic studies, tissues can be harvested for Western blot analysis of pSTAT3 and NF-κB, or for cytokine profiling.
-
Caption: Experimental Workflow for this compound in a Mouse MI Model.
Protocol 2: General Protocol for Administration of this compound Peptide in a Mouse Model of Acute Systemic Inflammation (LPS-Induced)
As specific protocols for unconjugated this compound in common mouse inflammation models are not yet widely published, this general protocol provides a starting point for researchers. Dosage and administration route will require optimization.
Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline or PBS for reconstitution and dilution
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6J mice (or other appropriate strain)
-
Syringes and needles for intraperitoneal or intravenous injection
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute the lyophilized this compound peptide in a small volume of sterile water or a buffer recommended by the supplier.
-
Further dilute the stock solution in sterile saline or PBS to the desired final concentration for injection. It is recommended to test a range of doses (e.g., 0.1, 1, and 10 mg/kg) to determine the optimal therapeutic dose.
-
-
Induction of Acute Systemic Inflammation:
-
Weigh the mice to calculate the appropriate dose of LPS.
-
Inject LPS intraperitoneally (IP) at a dose known to induce a robust inflammatory response (e.g., 1-5 mg/kg).
-
-
Administration of this compound:
-
This compound can be administered either prophylactically (e.g., 30 minutes before LPS injection) or therapeutically (e.g., 1-2 hours after LPS injection).
-
Administer the prepared this compound solution via a chosen route. Intravenous (IV) or intraperitoneal (IP) injections are common for systemic effects.
-
-
Post-Administration Monitoring and Analysis:
-
Monitor mice for signs of inflammation and sickness behavior.
-
At a peak inflammatory time point (e.g., 4-6 hours after LPS), collect blood via cardiac puncture for serum cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
Harvest tissues (e.g., lung, liver, spleen) for histological analysis of inflammatory cell infiltration or for gene expression analysis of inflammatory markers by qPCR.
-
Caption: Logical Relationship in an LPS-induced Inflammation Model.
Concluding Remarks
This compound presents a promising therapeutic peptide for inflammatory conditions due to its IL-10 mimetic activity. While detailed protocols for its use in a wide range of mouse models of inflammation are still being developed, the available data from a myocardial infarction model provides a solid foundation for further research. Investigators should carefully consider the formulation of this compound (free peptide vs. nanoparticle-conjugated) and perform dose-response studies to optimize its administration for their specific inflammation model. The protocols and information provided herein should serve as a valuable resource for designing and executing such studies.
References
- 1. A synthetic peptide homologous to IL-10 functional domain induces monocyte differentiation to TGF-β+ tolerogenic dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NIL10: A New IL10-Receptor Binding Nanoparticle That Induces Cardiac Protection in Mice and Pigs Subjected to Acute Myocardial Infarction through STAT3/NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Cells Treated with IT9302: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IT9302 is a synthetic nanomeric peptide (AYMTMKIRN) that is homologous to the C-terminal domain of human interleukin-10 (IL-10). As an IL-10 analogue, this compound mimics the anti-inflammatory and immunomodulatory functions of the native cytokine. A key mechanism of action for this compound is the down-regulation of Major Histocompatibility Complex (MHC) class I expression on the surface of tumor cells, which can be achieved by inhibiting the expression of the Transporter associated with Antigen Processing (TAP) proteins, TAP1 and TAP2.[1][2] This reduction in antigen presentation machinery can render tumor cells more susceptible to Natural Killer (NK) cell-mediated lysis.[1][2]
Flow cytometry is an indispensable tool for elucidating the cellular effects of therapeutic agents like this compound. This powerful technique allows for the rapid, quantitative analysis of multiple parameters on a single-cell basis. This document provides detailed protocols for the flow cytometric analysis of cells treated with this compound, focusing on the assessment of TAP1/TAP2 expression, apoptosis, and cell cycle progression.
Key Applications
-
Immunology and Cancer Research: Evaluating the impact of this compound on the antigen presentation machinery of cancer cells.
-
Drug Development: Assessing the dose-dependent effects and mechanism of action of this compound and similar IL-10 analogues.
-
Cell Biology: Investigating the effects of this compound on fundamental cellular processes such as apoptosis and cell cycle.
Signaling Pathway of this compound
This compound, as an IL-10 analogue, is expected to bind to the IL-10 receptor (IL-10R) complex, which consists of two subunits: IL-10R1 and IL-10R2. This binding event triggers a downstream signaling cascade primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Upon ligand binding, the receptor-associated kinases, JAK1 and Tyrosine Kinase 2 (TYK2), are activated and phosphorylate the intracellular domain of the IL-10R1. This creates docking sites for the transcription factor STAT3. Recruited STAT3 is then phosphorylated, leading to its homodimerization, nuclear translocation, and the subsequent regulation of target gene expression, including those involved in inflammation and antigen presentation.[3][4][5]
Experimental Workflow
The general workflow for analyzing the effects of this compound on cells via flow cytometry involves several key steps: cell culture and treatment, cell harvesting, staining with fluorescently labeled antibodies or dyes, and data acquisition and analysis using a flow cytometer.
Protocol 1: Analysis of TAP1 and TAP2 Expression in Melanoma Cells
This protocol is adapted from the methodology used to demonstrate the down-regulation of TAP1 and TAP2 proteins in human melanoma cells treated with this compound.[1][2]
Materials and Reagents
-
Human melanoma cell line (e.g., OCM1, FM55)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound peptide
-
Recombinant human IFN-γ (optional, for induction of TAP expression)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% saponin in PBS)
-
Primary antibodies: Rabbit anti-TAP1 and Rabbit anti-TAP2
-
Secondary antibody: FITC-conjugated Goat anti-Rabbit IgG
-
Flow cytometry tubes
-
Flow cytometer
Experimental Procedure
-
Cell Culture and Treatment:
-
Culture melanoma cells in complete medium to logarithmic growth phase.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 ng/mL) for 24 hours.
-
Include an untreated control.
-
Optional: To study the inhibition of induced expression, pre-treat cells with this compound for 2 hours, then add IFN-γ (e.g., 100 U/mL) and incubate for an additional 24 hours.
-
-
Cell Harvesting:
-
Wash cells with PBS and detach using trypsin-EDTA.
-
Neutralize trypsin with complete medium and transfer cells to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation and Permeabilization:
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
-
Intracellular Staining:
-
Centrifuge the permeabilized cells and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the primary antibody (anti-TAP1 or anti-TAP2) at the manufacturer's recommended dilution.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the FITC-conjugated secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization Buffer and resuspend in 500 µL of PBS for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the data using appropriate software to determine the percentage of TAP1/TAP2 positive cells and the mean fluorescence intensity (MFI).
-
Data Presentation
| Treatment Group | Concentration | % TAP1 Positive Cells | MFI of TAP1 | % TAP2 Positive Cells | MFI of TAP2 |
| Untreated Control | - | (Value) | (Value) | (Value) | (Value) |
| This compound | 1 ng/mL | (Value) | (Value) | (Value) | (Value) |
| This compound | 10 ng/mL | (Value) | (Value) | (Value) | (Value) |
| This compound | 100 ng/mL | (Value) | (Value) | (Value) | (Value) |
| IFN-γ alone | 100 U/mL | (Value) | (Value) | (Value) | (Value) |
| This compound + IFN-γ | 100 ng/mL + 100 U/mL | (Value) | (Value) | (Value) | (Value) |
Note: This table presents a template for data summarization. Actual values should be obtained from experimental results.
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This is a representative protocol to assess the induction of apoptosis by this compound.
Materials and Reagents
-
Cells of interest (e.g., cancer cell lines, immune cells)
-
Complete cell culture medium
-
This compound peptide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
PBS
-
Flow cytometry tubes
-
Flow cytometer
Experimental Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24, 48 hours).
-
Include an untreated control and a positive control for apoptosis (e.g., treatment with staurosporine).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI for setting up compensation and quadrants.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Data Presentation
| Treatment Group | Concentration | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | - | (Value) | (Value) | (Value) |
| This compound | (Concentration 1) | (Value) | (Value) | (Value) |
| This compound | (Concentration 2) | (Value) | (Value) | (Value) |
| This compound | (Concentration 3) | (Value) | (Value) | (Value) |
| Positive Control | (e.g., Staurosporine) | (Value) | (Value) | (Value) |
Note: This table presents a template for data summarization. Actual values should be obtained from experimental results.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This is a representative protocol to determine the effect of this compound on cell cycle distribution.
Materials and Reagents
-
Cells of interest
-
Complete cell culture medium
-
This compound peptide
-
PBS
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer (e.g., containing 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Procedure
-
Cell Culture and Treatment:
-
Culture cells to be in the logarithmic growth phase.
-
Treat cells with different concentrations of this compound for various time points (e.g., 24, 48 hours).
-
Include an untreated control.
-
-
Cell Harvesting:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation.
-
Wash the cell pellet once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells for at least 1 hour at 4°C. (Cells can be stored at -20°C for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
Gate on single cells to exclude doublets.
-
Analyze the histogram of PI fluorescence to determine the percentage of cells in G0/G1, S, and G2/M phases, and the sub-G1 population (indicative of apoptosis).
-
Data Presentation
| Treatment Group | Concentration | % Sub-G1 | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | - | (Value) | (Value) | (Value) | (Value) |
| This compound | (Concentration 1) | (Value) | (Value) | (Value) | (Value) |
| This compound | (Concentration 2) | (Value) | (Value) | (Value) | (Value) |
| This compound | (Concentration 3) | (Value) | (Value) | (Value) | (Value) |
Note: This table presents a template for data summarization. Actual values should be obtained from experimental results.
References
- 1. investigadores.uandes.cl [investigadores.uandes.cl]
- 2. A synthetic peptide homologous to functional domain of human IL-10 down-regulates expression of MHC class I and Transporter associated with Antigen Processing 1/2 in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Essential role of IL-10/STAT3 in chronic stress-induced immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
IT9302 peptide solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of the IT9302 peptide. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and relevant technical data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a synthetic peptide analogue of Interleukin-10 (IL-10) that mimics its anti-inflammatory effects by interacting with the IL-10 receptor.[1] Like many synthetic peptides, its solubility is largely determined by its amino acid composition, which dictates its polarity and charge.[2][3] For successful experimental outcomes, it is crucial to use the correct solvent and reconstitution technique.
Q2: My lyophilized this compound peptide arrived at room temperature. Is it still viable?
A2: Yes, lyophilized peptides are generally stable at room temperature for short periods, such as during shipping.[4][5] However, for long-term storage, it is imperative to store the lyophilized powder at -20°C or colder to ensure its stability and efficacy for several years.[4][5]
Q3: What is the first solvent I should try for reconstituting this compound?
A3: As a general rule, the initial attempt to dissolve a peptide should be with sterile, distilled water.[6] Peptides with a sufficient number of charged amino acids are often soluble in aqueous solutions.[7] If the peptide does not dissolve in water, the choice of the next solvent will depend on the peptide's overall charge.[2][6]
Q4: How do I determine if my this compound peptide is acidic, basic, or neutral?
A4: To determine the peptide's character, you need to calculate its overall charge based on its amino acid sequence. Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus, and a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.[2][8]
-
Positive net charge: The peptide is basic.
-
Negative net charge: The peptide is acidic.
-
Zero net charge: The peptide is neutral and likely hydrophobic.[2][8]
Q5: What solvents are recommended for acidic, basic, or hydrophobic peptides?
A5:
-
Basic peptides (net positive charge) that are insoluble in water should be dissolved in a dilute acidic solution, such as 10% acetic acid.[2][9]
-
Acidic peptides (net negative charge) that do not dissolve in water can be reconstituted in a dilute basic solution, like 0.1 M ammonium bicarbonate.[2] However, be cautious with peptides containing cysteine, as basic solutions can promote oxidation.[3][6]
-
Hydrophobic (neutral) peptides often require a small amount of an organic solvent for initial dissolution, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile, followed by dilution with an aqueous buffer.[3][6][7]
Q6: My this compound solution appears cloudy. What should I do?
A6: A cloudy or milky appearance indicates that the peptide is not fully dissolved or has aggregated.[4] This can be addressed by sonication, which helps to break up aggregates.[8][10] Gentle warming (to no more than 40°C) can also aid solubility.[7][9] If the solution remains cloudy, it may indicate that the solubility limit in the current solvent has been exceeded.
Troubleshooting Guide for this compound Solubility
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water. | The peptide may be acidic, basic, or hydrophobic. | Calculate the net charge of the peptide. If basic, try dissolving in 10% acetic acid. If acidic, try 0.1 M ammonium bicarbonate (if no Cys, Met, or Trp). If neutral/hydrophobic, use a small amount of DMSO or DMF to dissolve, then slowly add your aqueous buffer while vortexing.[2][3][6][10] |
| Solution is cloudy or contains precipitates. | Peptide aggregation or exceeding solubility limit. | Sonicate the solution briefly in a chilled water bath.[8][10] Gentle warming (<40°C) may also help.[7][9] If precipitation persists, the peptide may be at too high a concentration for the chosen solvent. |
| Peptide precipitates after adding aqueous buffer to an organic solvent stock. | The peptide has poor solubility in the final buffer composition. | Ensure the organic solvent stock is added dropwise to the vigorously stirring aqueous buffer.[10] A higher final concentration of the organic co-solvent may be necessary, but consider the tolerance of your experimental system (most assays tolerate 1-5% DMSO).[11] |
| Gel formation. | High concentration of a peptide with a high propensity for forming intermolecular hydrogen bonds. | Treat as a hydrophobic peptide and attempt dissolution in an organic solvent.[7] Alternatively, dilution with more aqueous buffer may break up the gel.[12] |
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents
Note: This data is for illustrative purposes. Researchers should always perform their own solubility tests with a small amount of the peptide before dissolving the entire sample.
| Solvent | Concentration (mg/mL) | Appearance | Notes |
| Sterile H₂O | 1 | Clear, colorless | Recommended starting solvent. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 1 | Clear, colorless | Suitable for many biological assays. |
| 10% Acetic Acid | 5 | Clear, colorless | For basic peptides insoluble in water. |
| 0.1 M Ammonium Bicarbonate | 5 | Clear, colorless | For acidic peptides insoluble in water. |
| Dimethyl Sulfoxide (DMSO) | >25 | Clear, colorless | For hydrophobic peptides; prepare a high-concentration stock. |
| 50% Acetonitrile in H₂O | 2 | Clear, colorless | Alternative for hydrophobic peptides. |
Experimental Protocols
Protocol 1: General Reconstitution of Lyophilized this compound
-
Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.[8]
-
Centrifugation: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.[8]
-
Solvent Addition: Add the appropriate solvent (as determined by solubility testing) to the vial. The initial solvent volume should be small to create a concentrated stock solution.
-
Dissolution: Gently vortex or swirl the vial to dissolve the peptide.[5] If necessary, use sonication in a water bath for short intervals to aid dissolution.[8]
-
Dilution: Once the peptide is fully dissolved, it can be diluted to the final desired concentration with the appropriate aqueous buffer for your experiment.
-
Storage: For short-term storage, keep the peptide solution at 4°C. For long-term storage, aliquot the solution into single-use volumes and store at -20°C or colder to avoid repeated freeze-thaw cycles.[3][4]
Protocol 2: Solubility Testing for this compound
-
Carefully weigh out a small, known amount of lyophilized this compound.
-
Attempt to dissolve the peptide in a precise volume of sterile water to a target concentration (e.g., 1 mg/mL).
-
Observe the solution. A clear solution indicates solubility. If it is cloudy or contains particles, the peptide is not soluble under these conditions.
-
If insoluble in water, calculate the peptide's net charge to determine if it is acidic or basic.
-
Test solubility in an appropriate acidic or basic buffer based on the net charge.
-
If the peptide is neutral or remains insoluble, test solubility in a minimal volume of an organic solvent like DMSO.
-
Once a suitable solvent is found, document the conditions for future reference.
Mandatory Visualization
Below are diagrams illustrating a hypothetical signaling pathway for this compound and a general workflow for peptide solubility testing.
Caption: Hypothetical signaling pathway of this compound peptide.
Caption: Workflow for testing peptide solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. bachem.com [bachem.com]
- 4. medium.com [medium.com]
- 5. uk-peptides.com [uk-peptides.com]
- 6. genscript.com [genscript.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. Peptide Synthesis Knowledge Base [peptide2.com]
- 12. proimmune.com [proimmune.com]
How to properly store and handle IT9302 peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of the IT9302 peptide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized this compound peptide be stored for optimal stability?
For long-term storage, lyophilized this compound peptide should be stored at -20°C or -80°C in a tightly sealed container, protected from light.[1][2][3] Storing the peptide in a desiccator can help prevent degradation from moisture.[2][4] For short-term use (days to weeks), storage at 4°C is acceptable.[1][5]
Q2: What is the recommended procedure for reconstituting lyophilized this compound peptide?
Before opening, it is crucial to allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent condensation and moisture contamination.[4][5] The choice of solvent depends on the peptide's properties. For this compound, sterile, high-purity water or a buffer (pH 5-6) is recommended.[5][6] For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary to aid dissolution before adding the aqueous buffer.[6] Gently swirl or vortex to dissolve the peptide; do not shake vigorously as this can cause aggregation.[7]
Q3: How should reconstituted this compound peptide solutions be stored?
The shelf-life of peptides in solution is limited.[2] For immediate use, the solution can be stored at 4°C for a few days. For longer-term storage, it is highly recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.[2][5] This prevents repeated freeze-thaw cycles, which can degrade the peptide.[1][2] Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[1][5]
Q4: What are the common causes of this compound peptide degradation?
Peptide degradation can occur through several pathways, including:
-
Oxidation: Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation.[2][4]
-
Hydrolysis: The presence of water can lead to the cleavage of peptide bonds, especially at acidic or basic pH.[8][9]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation.[4][8]
-
Aggregation: Peptides can form insoluble aggregates, reducing their biological activity.[9][10]
Q5: What safety precautions should be taken when handling this compound peptide?
As the toxicological properties of many peptides are not fully known, it is essential to handle this compound with care.[5][6] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[11] Handle the lyophilized powder in a well-ventilated area to avoid inhalation.[11]
Troubleshooting Guides
Issue 1: The this compound peptide is difficult to dissolve.
-
Possible Cause: The peptide may be hydrophobic or prone to aggregation.
-
Troubleshooting Steps:
-
Sonication: Use a water bath sonicator for a few minutes to aid dissolution, avoiding excessive heating.[4]
-
Solvent Adjustment: If the peptide is insoluble in water or buffer, try adding a small amount of a non-aqueous solvent like DMSO, DMF, or acetonitrile to the peptide first, then slowly add the aqueous buffer while mixing.[6]
-
pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point. Adjusting the pH of the buffer away from the pI can improve solubility.
-
Issue 2: Unexpected peaks appear in the HPLC chromatogram of the purified this compound peptide.
-
Possible Cause: This could indicate peptide degradation (e.g., oxidation, deamidation) or the presence of impurities from synthesis.
-
Troubleshooting Steps:
-
Mass Spectrometry Analysis: Use mass spectrometry to identify the molecular weights of the unexpected peaks. An increase of 16 Da could suggest oxidation, while a decrease of 17 Da might indicate deamidation.
-
Optimize Storage and Handling: Ensure the peptide is stored under the recommended conditions and that reconstituted solutions are protected from light and air. For peptides prone to oxidation, use oxygen-free solvents for reconstitution.[4][6]
-
Review Synthesis and Purification Data: If the issue persists, review the synthesis and purification data to check for potential sources of impurities.
-
Issue 3: Low biological activity of the this compound peptide in an assay.
-
Possible Cause: The peptide may have degraded due to improper storage or handling, or it may have aggregated.
-
Troubleshooting Steps:
-
Verify Reconstitution Protocol: Ensure the peptide was reconstituted correctly and that the final concentration is accurate.
-
Check for Aggregation: Visually inspect the peptide solution for any precipitates. If aggregation is suspected, try dissolving a fresh aliquot using the troubleshooting steps for solubility issues.
-
Use a Fresh Aliquot: Thaw a fresh, single-use aliquot of the peptide to rule out degradation from repeated freeze-thaw cycles of a stock solution.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Peptide
| Form | Storage Duration | Temperature | Additional Notes |
| Lyophilized | Short-term (days to weeks) | 4°C | Store in a dark, dry place.[5] |
| Lyophilized | Long-term (months to years) | -20°C to -80°C | Store in a desiccator to prevent moisture absorption.[1][2][3] |
| In Solution | Short-term (days) | 4°C | Use sterile buffer (pH 5-6).[5] |
| In Solution | Long-term (weeks to months) | -20°C to -80°C | Aliquot into single-use volumes to avoid freeze-thaw cycles.[2][5] |
Experimental Protocols & Visualizations
Protocol: Reconstitution of this compound Peptide
-
Equilibration: Allow the vial of lyophilized this compound peptide to warm to room temperature in a desiccator for at least 20-30 minutes before opening. This prevents moisture from condensing inside the vial.[4][5]
-
Solvent Preparation: Prepare the desired sterile solvent (e.g., sterile water, PBS at pH 7). For peptides susceptible to oxidation, degas the solvent prior to use.[12]
-
Dissolution: Add the appropriate volume of solvent to the vial. Gently swirl or vortex the vial until the peptide is completely dissolved.[7] Avoid vigorous shaking.
-
Inspection: Visually inspect the solution to ensure it is clear and free of particulates. If particulates are present, the solution may be filtered.[7]
-
Aliquoting and Storage: If not for immediate use, aliquot the solution into smaller, single-use volumes and store at -20°C or -80°C.[2][5]
Diagrams
Caption: Experimental workflow for this compound peptide.
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. genscript.com [genscript.com]
- 3. jpt.com [jpt.com]
- 4. bachem.com [bachem.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. veeprho.com [veeprho.com]
- 11. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 12. peptide.com [peptide.com]
Troubleshooting inconsistent results in IT9302 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic IL-10 analogue peptide, IT9302.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic peptide analogue of human interleukin-10 (IL-10). It mimics the anti-inflammatory effects of IL-10 by interacting with the IL-10 receptor. This interaction triggers a downstream signaling cascade, primarily through the JAK/STAT pathway, leading to the modulation of gene expression. Notably, this compound has been shown to down-regulate the expression of Major Histocompatibility Complex (MHC) class I and the Transporter associated with Antigen Processing (TAP) 1 and 2 in human melanoma cells.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or colder in a desiccated, airtight container.[2] When preparing stock solutions, it is advisable to reconstitute the peptide in sterile, nuclease-free water or a buffer compatible with your experimental system. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the stock solution into single-use volumes and store them at -80°C.[2][3] Before use, allow the peptide solution to thaw on ice.
Q3: I am observing inconsistent results in my cell viability assays with this compound. What could be the cause?
Inconsistent cell viability results can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays
| Potential Cause | Recommended Action |
| Peptide Solubility Issues | Ensure complete solubilization of this compound. Hydrophobic peptides can be challenging to dissolve.[4][5] Consider using a small amount of a sterile organic solvent like DMSO to initially dissolve the peptide, followed by dilution in your culture medium. Always test the solubility of a small aliquot first.[3] |
| Peptide Aggregation | Peptide aggregation can lead to variable effective concentrations.[6][7] To minimize aggregation, avoid repeated freeze-thaw cycles, store aliquots properly, and consider using peptide-friendly buffers. Sonication can sometimes help to break up small aggregates.[4][8] |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a uniform single-cell suspension before seeding and use a consistent seeding density across all wells and experiments. |
| Assay Timing and Type | The choice of viability assay and the timing of the measurement can significantly impact results. For example, metabolic assays like MTT may not always correlate with clonogenic survival.[4] Consider the mechanism of action of this compound and the expected timeline of its effects when choosing an assay and endpoint. |
| Dose-Response Variability | The biological response to peptide therapeutics can be highly sensitive to concentration.[9][10][11][12][13] Perform a careful dose-response curve to identify the optimal concentration range for your specific cell line and experimental conditions. |
| Reagent Quality and Consistency | Ensure that all reagents, including cell culture media, serum, and the this compound peptide itself, are of high quality and from consistent lots. |
Variability in Protein Expression Analysis (e.g., Western Blot, Flow Cytometry)
| Potential Cause | Recommended Action |
| Incomplete or Variable this compound Treatment | Ensure consistent and accurate delivery of this compound to all cell cultures. Pipetting accuracy is crucial. |
| Cell Lysis and Protein Extraction | Use a lysis buffer and protocol optimized for your target proteins and cell type. Incomplete lysis can lead to underestimation of protein levels. |
| Antibody Performance | Use validated antibodies specific for your target proteins (e.g., TAP1, TAP2). Titrate your primary and secondary antibodies to determine the optimal concentrations. Include appropriate positive and negative controls. |
| Loading and Transfer Inconsistencies (Western Blot) | Quantify total protein concentration in your lysates and ensure equal loading across all lanes. Monitor transfer efficiency, for example, by Ponceau S staining. |
| Instrument Settings (Flow Cytometry) | Standardize instrument settings (e.g., laser power, detector voltages) across all experiments to ensure comparability of data. |
| Potential Off-Target Effects | While this compound is designed to be specific for the IL-10 receptor, off-target effects cannot be entirely ruled out.[14][15][16][17] If you observe unexpected changes in protein expression, consider investigating potential off-target interactions. |
Experimental Protocols
Key Experiment: Analysis of TAP1/TAP2 Expression in Melanoma Cells
This protocol outlines a general procedure for treating human melanoma cells (e.g., OCM1, FM55) with this compound and analyzing the expression of TAP1 and TAP2 proteins by flow cytometry.
Materials:
-
Human melanoma cell line (e.g., OCM1)
-
Complete cell culture medium
-
This compound peptide
-
Recombinant human Interferon-gamma (IFN-γ)
-
Primary antibodies: anti-TAP1 and anti-TAP2
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed melanoma cells in a 24-well plate at a density that will allow for logarithmic growth during the experiment.
-
This compound Pre-treatment: After allowing the cells to adhere overnight, pre-treat the cells with the desired concentration of this compound (e.g., 100 ng/mL) for 2 hours.[1] Include a vehicle control (the solvent used to dissolve this compound).
-
IFN-γ Stimulation: Following the pre-treatment, add IFN-γ (e.g., 100 U/mL) to the wells to induce TAP1/TAP2 expression.[1]
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting and Staining:
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with PBS.
-
Perform intracellular staining for TAP1 and TAP2 using the appropriate fixation and permeabilization buffers and following the antibody manufacturer's protocol.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of TAP1 and TAP2 expression in the this compound-treated and control groups.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide stability, storage and solubilisation [innovagen.com]
- 3. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 4. jpt.com [jpt.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of protein aggregation in vitro and in vivo by a natural osmoprotectant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. Methods for evaluating variability in human health dose-response characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-Response Modelling of Resistance Exercise Across Outcome Domains in Strength and Conditioning: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Reviewing methodological approaches to dose-response modelling in complex interventions: insights and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CRISPR off target effects | Lonza [bioscience.lonza.com]
- 15. mdpi.com [mdpi.com]
- 16. Off-target and a portion of target-specific siRNA mediated mRNA degradation is Ago2 ‘Slicer’ independent and can be mediated by Ago1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The off-target effects of AID in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing IT9302 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing IT9302, a synthetic IL-10 analog peptide, in in vitro assays. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide that acts as an agonist for the Interleukin-10 (IL-10) receptor.[1] As an IL-10 analog, it mimics the anti-inflammatory and immunoregulatory functions of the natural cytokine.[1] The IL-10 signaling pathway is initiated by the binding of IL-10 to its receptor complex, which consists of IL-10R1 and IL-10R2 chains. This binding activates the receptor-associated Janus kinases, JAK1 and Tyk2, leading to the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).[2][3] Phosphorylated STAT3 then translocates to the nucleus to regulate the expression of target genes involved in inflammation and immune responses.[2][3]
Q2: What is a recommended starting concentration for this compound in in vitro assays?
A2: A starting concentration of 100 ng/mL has been shown to be effective in in vitro studies with human melanoma cells.[1] However, the optimal concentration is highly dependent on the cell type, assay type, and experimental goals. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How should I prepare and store this compound?
A3: Proper handling and storage are critical for maintaining the stability and activity of peptide inhibitors like this compound.
-
Storage of Lyophilized Peptide: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a desiccator, protected from light.[4][5][6][7] Under these conditions, the peptide can be stable for several years.[5]
-
Reconstitution: Before use, allow the vial to warm to room temperature before opening to prevent condensation.[5][6][7] Reconstitute the peptide in a sterile, appropriate solvent. For cell-based assays, dissolving the peptide in a small amount of sterile DMSO and then diluting with sterile culture medium or PBS is a common practice.[8]
-
Storage of Stock Solutions: It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][6] Store aliquots at -20°C or -80°C. Peptide solutions are less stable than the lyophilized powder, and their shelf-life is limited.[5]
Q4: What are potential off-target effects of this compound and how can I control for them?
A4: Off-target effects, where a peptide interacts with unintended molecules, can lead to misleading results.[9][10] To mitigate this, it is essential to include proper controls in your experiments:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.
-
Negative Control Peptide: If available, use a scrambled or inactive version of the this compound peptide.
-
Positive Control: Use recombinant IL-10 as a positive control to compare the effects.
-
Untreated Control: Include a group of cells that are not exposed to any treatment.
Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no biological activity of this compound | Peptide degradation due to improper storage or handling. | Ensure the lyophilized peptide was stored correctly at -20°C or -80°C and protected from moisture and light.[4][5][6][7] Avoid multiple freeze-thaw cycles of the stock solution.[5][6] |
| Incorrect concentration calculation. | Double-check calculations for preparing the stock and working solutions. | |
| Suboptimal concentration for the specific cell line or assay. | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 ng/mL to 1000 ng/mL) to determine the optimal concentration. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Use cells within a consistent passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. |
| Inconsistent incubation times. | Maintain consistent incubation times with this compound across all experiments. | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes. | |
| High background or unexpected effects in control groups | Contamination of reagents or cell culture. | Use sterile techniques and ensure all reagents are free from contamination. |
| Cytotoxicity of the solvent (e.g., DMSO). | Test the effect of the solvent on cell viability at the concentrations used in the experiment. Keep the final DMSO concentration as low as possible (typically <0.5%). |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability.
Materials:
-
This compound peptide
-
Cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle and untreated controls.[11]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Western Blot for STAT3 Phosphorylation
This protocol outlines the steps to assess the activation of the IL-10 signaling pathway by measuring the phosphorylation of STAT3.
Materials:
-
This compound peptide
-
Cell line of interest
-
6-well tissue culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound for a specific time (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control like β-actin.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. pages.ucsd.edu [pages.ucsd.edu]
- 3. IL-10 Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 5. genscript.com [genscript.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. genscript.com [genscript.com]
- 9. Optimizing Nav1.7-Targeted Analgesics: Revealing Off-Target Effects of Spider Venom-Derived Peptide Toxins and Engineering Strategies for Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing Nav1.7‐Targeted Analgesics: Revealing Off‐Target Effects of Spider Venom‐Derived Peptide Toxins and Engineering Strategies for Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of IT9302 peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the IT9302 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound peptide?
A1: this compound is a synthetic peptide analogue of Interleukin-10 (IL-10), a cytokine known for its anti-inflammatory properties. The primary mechanism of action of this compound is to mimic the effects of IL-10 by interacting with the IL-10 receptor.[1][2] This interaction leads to the downregulation of antigen presentation machinery, such as TAP1 and TAP2, and can increase the sensitivity of tumor cells to natural killer cell-mediated lysis.[2]
Q2: Does this compound activate the same signaling pathways as native IL-10?
A2: While this compound mimics many of the anti-inflammatory effects of IL-10, evidence suggests that it may exert its effects through a partially different downstream signaling pathway.[2] Notably, some studies indicate that this compound can lead to the inactivation of STAT3 and regulation of the NF-κB intracellular pathway, which contrasts with the canonical IL-10 signaling that typically involves the activation of the JAK/STAT pathway, leading to the phosphorylation and activation of STAT3.[1][2]
Q3: Have any specific off-target receptors for this compound been identified?
A3: Based on the available scientific literature, specific off-target receptors for the this compound peptide have not been systematically profiled or publicly disclosed. The primary focus of existing research has been on its intended interaction with the IL-10 receptor and its subsequent immunological effects.
Q4: What are the potential implications of the different signaling pathways activated by this compound compared to IL-10?
A4: The divergence in signaling pathways could lead to a distinct biological activity profile for this compound compared to native IL-10. While both may exhibit overall anti-inflammatory effects, the differences in STAT3 and NF-κB modulation could result in varied gene expression patterns and cellular responses. This could be advantageous in certain therapeutic contexts but also raises the possibility of unexpected or "off-target" effects relative to the known functions of IL-10.
Troubleshooting Guide
| Observed Issue | Potential Cause Related to Off-Target Effects | Recommended Action |
| Unexpected changes in gene expression profiles not typically associated with IL-10 signaling. | The alternative signaling pathway of this compound (e.g., STAT3 inactivation, NF-κB regulation) may be affecting a different set of target genes. | 1. Perform a pathway analysis of your gene expression data to identify enriched pathways. 2. Validate the expression of key genes in the identified pathways using qPCR. 3. Compare your results with published data on both IL-10 and this compound signaling if available. |
| Cellular responses that are inconsistent with the known anti-inflammatory role of IL-10. | The unique signaling cascade of this compound might be activating or inhibiting other pathways, leading to a different functional outcome in your specific cell type. | 1. Investigate the activation state of key signaling proteins in the STAT3 and NF-κB pathways using Western blot or other phospho-protein detection methods. 2. Titrate the concentration of this compound to determine if the effect is dose-dependent. 3. Use a control peptide with a scrambled sequence to ensure the observed effect is specific to this compound. |
| Variability in experimental results across different cell lines. | Cell lines may have different expression levels of the IL-10 receptor or downstream signaling components, leading to varied responses to this compound. | 1. Quantify the expression of the IL-10 receptor (IL-10R) in the cell lines being used. 2. Assess the baseline activation state of the STAT3 and NF-κB pathways in your cell lines. |
Data Summary
Table 1: Comparison of IL-10 and this compound Signaling Pathways
| Signaling Component | Native IL-10 | This compound Peptide | Reference |
| Primary Receptor | IL-10 Receptor | IL-10 Receptor | [1] |
| STAT3 Activation | Activation (Phosphorylation) | Inactivation | [2] |
| NF-κB Pathway | Generally inhibitory | Regulatory role | [2] |
| Downstream Effects | Anti-inflammatory gene expression | Anti-inflammatory effects, downregulation of TAP1/2 | [1][2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT3 Phosphorylation
-
Cell Treatment: Plate cells at a density of 1x10^6 cells/well in a 6-well plate. Allow cells to adhere overnight. Starve the cells in serum-free media for 4-6 hours. Treat cells with the desired concentration of this compound, recombinant IL-10 (positive control), or vehicle control for the specified time (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a 10% SDS-polyacrylamide gel. Run the gel at 100V for 1.5-2 hours. Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
References
Technical Support Center: IT9302 (V-9302 Hydrochloride)
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of IT9302, correctly identified as V-9302 hydrochloride, to prevent its degradation in solution. Adherence to these guidelines is crucial for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the correct identity and chemical nature of this compound?
"this compound" is likely a typographical error for V-9302 hydrochloride . It is a competitive antagonist of the alanine-serine-cysteine transporter 2 (ASCT2), a membrane transporter for glutamine. Its chemical formula is C34H38N2O4·HCl with a molecular weight of approximately 575.15 g/mol .[1][2][3] V-9302 is a potent small molecule used in cancer research to inhibit glutamine uptake, leading to metabolic stress and suppression of tumor growth.[4][5]
Q2: What are the primary factors that can cause the degradation of V-9302 in solution?
While specific degradation pathways are not extensively published, based on its chemical structure and general knowledge of compound stability, the primary factors likely to cause degradation are:
-
pH: The safety data sheet for the free base form indicates incompatibility with strong acids and bases. Extreme pH values can likely lead to hydrolysis or other chemical modifications.
-
Oxidation: Incompatibility with strong oxidizing agents suggests that V-9302 is susceptible to oxidation.[6] Given that its mechanism of action involves inducing oxidative stress in cells, the compound itself may be sensitive to reactive oxygen species.[3][7]
-
Temperature: Like most complex organic molecules, prolonged exposure to high temperatures can accelerate degradation.
-
Improper Storage: Incorrect storage of stock solutions, such as repeated freeze-thaw cycles, can compromise the compound's integrity.[8]
-
Solvent Quality: The use of old or moisture-laden solvents, such as DMSO that has absorbed atmospheric water, can reduce solubility and potentially contribute to degradation.[8]
Q3: How should I prepare stock solutions of V-9302 hydrochloride to ensure maximum stability?
For optimal stability, prepare stock solutions in high-quality, anhydrous-grade dimethyl sulfoxide (DMSO) or ethanol.[3] Gentle warming may be necessary to fully dissolve the compound.[3] It is recommended to use fresh DMSO, as moisture can reduce solubility.[8] Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue: Inconsistent or weaker-than-expected experimental results.
This is a common problem that can often be traced back to the degradation of V-9302 in solution.
Potential Cause 1: Degraded Stock Solution
-
Troubleshooting Steps:
-
Confirm the age and storage conditions of your stock solution. Was it stored at the correct temperature and protected from light?
-
Has the stock solution undergone multiple freeze-thaw cycles? If so, it is highly recommended to prepare a fresh stock solution from the powdered compound.
-
Prepare a fresh stock solution using anhydrous-grade DMSO or ethanol and compare its efficacy to the old stock in a pilot experiment.
-
Potential Cause 2: Degradation in Working Solution
-
Troubleshooting Steps:
-
For in-vivo experiments and cell-based assays, it is strongly recommended to prepare working solutions fresh for each experiment.[7][9]
-
Ensure that the pH of your final culture medium or buffer is within a stable range for the compound. Avoid highly acidic or alkaline conditions.
-
Minimize the exposure of the working solution to ambient light and temperature before use.
-
Issue: Precipitation observed in stock or working solutions.
Potential Cause 1: Poor Solubility
-
Troubleshooting Steps:
Potential Cause 2: Compound Degradation
-
Troubleshooting Steps:
-
Precipitation can sometimes be a result of the compound degrading into less soluble byproducts.
-
If precipitation is observed in a previously clear solution, it is best to discard it and prepare a fresh solution.
-
Data Presentation
Table 1: Recommended Storage Conditions for V-9302 Hydrochloride
| Form | Solvent | Storage Temperature | Duration | Recommendations |
| Powder | N/A | -20°C | 2-3 years | Keep dry, dark, and in a tightly sealed container.[4][8][10] |
| 0-4°C | Short-term (days to weeks) | Keep dry and dark.[4] | ||
| Stock Solution | DMSO | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[1][7][8][10] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][7][8][9] | ||
| Working Solution | Aqueous Buffer/Media | N/A | N/A | Prepare fresh for each experiment. [7][9] |
Table 2: Solubility of V-9302 Hydrochloride
| Solvent | Maximum Concentration (mM) | Notes |
| DMSO | 50 - 185.63 | Gentle warming may be required. Use fresh, anhydrous grade.[3][8] |
| Ethanol | 50 | Gentle warming may be required.[3] |
Experimental Protocols & Visualizations
Protocol: Preparation of a 50 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of V-9302 hydrochloride powder in a sterile microcentrifuge tube. For 1 mL of a 50 mM solution, you would need 28.76 mg (based on a MW of 575.15 g/mol ).
-
Solvent Addition: Add the calculated volume of fresh, anhydrous-grade DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube (e.g., in a 37°C water bath) for a few minutes to ensure complete dissolution.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use, light-protected aliquots. Store immediately at -80°C for long-term storage or -20°C for short-term storage.
Logical Workflow for Preventing V-9302 Degradation
Caption: Workflow for handling V-9302 to minimize degradation.
Signaling Pathway Affected by V-9302
Caption: V-9302 inhibits ASCT2, affecting key cellular pathways.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. V-9302 hydrochloride | C34H39ClN2O4 | CID 145710038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. V 9302 hydrochloride Supplier | CAS 2416138-42-4 | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. V-9302 hydrochloride Datasheet DC Chemicals [dcchemicals.com]
Best practices for dissolving IT9302 in DMSO
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for dissolving and using IT9302, a synthetic IL-10 analogue peptide, with a focus on DMSO as a solvent.
Troubleshooting Guide
Q1: I've added DMSO to my lyophilized this compound and it's not dissolving. What should I do?
A1:
-
Ensure sufficient vortexing: Mix the solution thoroughly for at least 1-2 minutes.
-
Try gentle warming: Briefly warm the solution at 37°C for 5-10 minutes.
-
Sonication: If available, sonicate the vial in a water bath for a few minutes to aid dissolution.
-
Increase DMSO volume slightly: While aiming for a concentrated stock, you may need to add a small amount of additional DMSO to fully dissolve the peptide.
Q2: My this compound solution was clear in DMSO, but it precipitated when I diluted it with my aqueous buffer (e.g., PBS or cell culture media). How can I fix this?
A2: This is a common issue when diluting a DMSO stock solution into an aqueous buffer.
-
Slow, drop-wise addition: Add the DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while continuously vortexing or stirring the buffer. This prevents a sudden change in solvent polarity that can cause precipitation.
-
Pre-warm the aqueous buffer: Warming the buffer to 37°C can sometimes help maintain solubility during dilution.
-
Step-wise dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
-
Consider a co-solvent: For particularly difficult to dissolve peptides, a small percentage of a co-solvent in your final aqueous solution might be necessary, but this must be tested for compatibility with your specific assay.
Q3: I'm seeing cell death in my experiments after treating with this compound dissolved in DMSO. What could be the cause?
A3:
-
High DMSO concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.[1] Prepare a more concentrated stock of this compound in DMSO so that a smaller volume is needed for your final dilution into the cell culture medium.
-
DMSO control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the this compound. This will help you determine if the observed cytotoxicity is due to the DMSO itself.
-
Peptide toxicity: While this compound is an IL-10 analogue with anti-inflammatory properties, high concentrations of any peptide can potentially be toxic to cells. Perform a dose-response curve to determine the optimal, non-toxic concentration for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound and is effective for dissolving a wide range of peptides.[2]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: For most cell lines, a final DMSO concentration of 0.5% is considered safe.[1] However, some sensitive cell lines may require even lower concentrations. It is always best to perform a dose-response curve with DMSO alone to determine the tolerance of your specific cell line.
Q3: How should I store my this compound stock solution in DMSO?
A3: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Can I dissolve this compound directly in water or PBS?
A4: While some peptides are water-soluble, many, especially those with hydrophobic residues, are not. It is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute this stock solution into your aqueous buffer.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Readily Soluble | Recommended for creating stock solutions. |
| Water | Poorly Soluble | Direct dissolution in aqueous buffers is not recommended. |
| Ethanol | Limited Data | Not a primary recommended solvent. |
Experimental Protocols
Protocol for Dissolving this compound in DMSO and Preparing a Working Solution
-
Preparation:
-
Bring the lyophilized this compound vial and DMSO to room temperature.
-
Ensure your workspace is clean and sterile, especially if preparing solutions for cell culture.
-
-
Reconstitution of Stock Solution:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the calculated volume of 100% DMSO to the vial to achieve your desired stock concentration (e.g., 10 mM).
-
Vortex the vial for 1-2 minutes until the peptide is completely dissolved. A clear solution should be observed. If not, refer to the Troubleshooting Guide.
-
-
Preparation of Working Solution:
-
To prepare your final working solution, slowly add the this compound DMSO stock solution drop-wise to your pre-warmed (37°C) aqueous buffer (e.g., cell culture medium or PBS) while vortexing.
-
Ensure the final concentration of DMSO in your working solution is below the cytotoxic level for your cells (typically <0.5%).
-
Visualizations
Caption: Experimental workflow for dissolving this compound in DMSO.
Caption: this compound signaling pathway leading to anti-inflammatory gene expression.
References
Addressing poor cellular uptake of IT9302
Welcome to the technical support center for IT9302. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in cellular assays, with a specific focus on addressing challenges related to poor cellular uptake.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide that acts as an analogue of Interleukin-10 (IL-10), mimicking its anti-inflammatory effects.[1] It is understood to interact with the IL-10 receptor, initiating an intracellular signaling cascade that modulates the inflammatory response. A primary target of this pathway is the SH2-containing inositol-5'-phosphatase 1 (SHIP1), a negative regulator of the PI3K/Akt signaling pathway.[2][3] Activation of SHIP1 leads to the dephosphorylation of PIP3 to PIP2, which in turn suppresses pro-inflammatory signaling.
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
A2: A lack of cellular response to this compound can stem from several factors:
-
Poor Cellular Uptake: The peptide may not be efficiently crossing the cell membrane to reach its intracellular targets.
-
Incorrect Concentration: The concentration of this compound used may be suboptimal for your specific cell line and experimental conditions.
-
Cell Line Specificity: The expression levels of the IL-10 receptor and downstream signaling components can vary significantly between cell lines.
-
Compound Integrity: The peptide may have degraded due to improper storage or handling.
-
Assay Sensitivity: The assay used to measure the downstream effects of this compound may not be sensitive enough to detect a response.
Q3: What are the primary mechanisms for cellular uptake of peptides like this compound?
A3: Peptides like this compound can enter cells through various mechanisms, primarily endocytosis. This includes clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[4][5][6] The specific pathway can depend on the peptide's properties (size, charge, sequence) and the cell type. Once inside, the peptide must escape the endosome to reach its cytoplasmic targets and avoid degradation in the lysosome.
Troubleshooting Guide: Addressing Poor Cellular Uptake of this compound
This guide provides a systematic approach to diagnosing and resolving issues of poor cellular uptake of this compound.
Issue 1: Low Intracellular Concentration of this compound
Symptoms:
-
Inconsistent or no detectable downstream signaling (e.g., pAkt levels unchanged).
-
Lack of a clear dose-response relationship.
-
Direct measurement using fluorescently-labeled this compound shows low intracellular signal.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor this compound cellular uptake.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Concentration
This protocol helps determine the effective concentration (EC50) of this compound for your specific cell line and assay.
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase (e.g., 60-70% confluency) at the time of treatment.
-
Preparation of this compound Dilutions: Prepare a 2X stock solution of this compound in your cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle-only control.
-
Treatment: Remove the old medium from your cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time based on the expected kinetics of the signaling pathway (e.g., 30 minutes for phosphorylation events, 24 hours for changes in protein expression).
-
Analysis: Harvest the cells and perform the relevant assay, such as Western blotting for phosphorylated Akt or an ELISA for cytokine production.
-
Data Interpretation: Normalize the response to the vehicle control. Plot the response against the log of the this compound concentration to determine the EC50.
Protocol 2: Quantification of Cellular Uptake using Fluorescence Microscopy
This protocol visualizes and quantifies the intracellular localization of this compound.
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for confocal microscopy.
-
Treatment: Treat cells with a fluorescently labeled version of this compound at a concentration determined from the dose-response experiment. Include an untreated control.
-
Incubation: Incubate for the desired time (e.g., 4 hours).
-
Staining: Wash the cells with PBS. Stain the cell nucleus with a suitable dye (e.g., DAPI) and/or the cell membrane with a dye like Wheat Germ Agglutinin (WGA) conjugated to a different fluorophore.
-
Imaging: Wash the cells again and add fresh medium or PBS. Acquire images using a confocal microscope, ensuring to take Z-stacks to confirm intracellular localization.
-
Analysis: Use image analysis software to quantify the mean fluorescence intensity per cell.
Data Presentation
Table 1: Example Dose-Response Data for this compound on Akt Phosphorylation
| This compound Concentration (nM) | Normalized pAkt/Akt Ratio (Fold Change vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 0.1 | 1.15 | 0.12 |
| 1 | 1.89 | 0.21 |
| 10 | 3.54 | 0.35 |
| 100 | 6.78 | 0.54 |
| 1000 | 7.12 | 0.61 |
| 10000 | 7.05 | 0.58 |
Table 2: Comparison of Uptake Enhancement Strategies
| Enhancement Strategy | Mean Intracellular Fluorescence (Arbitrary Units) | Standard Deviation |
| This compound-FITC alone | 150.3 | 25.6 |
| This compound-FITC + TAT peptide | 895.2 | 98.4 |
| This compound-FITC in Liposomes | 1240.7 | 150.2 |
Signaling Pathways and Logical Relationships
This compound Signaling Pathway
As an IL-10 analogue, this compound is expected to activate the SHIP1 pathway, which negatively regulates PI3K signaling. This can lead to anti-inflammatory effects by inhibiting the activation of NF-κB.
Caption: Proposed signaling pathway for this compound.
This technical support guide provides a starting point for addressing issues with this compound cellular uptake. Successful intracellular delivery is often cell-type and context-dependent, requiring empirical optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Functional Roles of the Src Homology 2 Domain-Containing Inositol 5-Phosphatases SHIP1 and SHIP2 in the Pathogenesis of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for the enhanced intracellular delivery of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving drug delivery: Nanocarriers and microenvironmental priming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IT9302 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for minimizing variability in in vivo studies involving the synthetic IL-10 analogue peptide, IT9302.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide analogue of Interleukin-10 (IL-10), a cytokine with potent anti-inflammatory properties. This compound mimics the function of IL-10 by binding to the IL-10 receptor complex, which is composed of two IL-10 receptor-alpha (IL-10Rα) and two IL-10 receptor-beta (IL-10Rβ) subunits.[1][2] This binding activates the Janus kinases, JAK1 and TYK2, which in turn phosphorylate the intracellular domain of the receptor.[2][3][4] This creates docking sites for the transcription factor STAT3.[2][3] Phosphorylated STAT3 then translocates to the nucleus to regulate the transcription of various genes, leading to the suppression of pro-inflammatory cytokine production.[1][3]
Q2: What are the most common sources of variability in in vivo studies with this compound?
A2: Variability in in vivo studies can arise from several factors. These can be broadly categorized as biological variability (e.g., age, sex, genetic background, and microbiome of the animals), experimental procedures (e.g., route and volume of administration, timing of dosing and sampling), and environmental factors (e.g., housing conditions, diet, and handling).[5] For peptide therapeutics like this compound, factors such as peptide stability, solubility, and formulation can also significantly contribute to variability.
Q3: How should this compound be prepared and stored to ensure its stability?
A3: To maintain the stability of this compound, it is recommended to reconstitute the lyophilized peptide in a sterile, buffered solution (e.g., PBS, pH 7.4). For long-term storage, it is advisable to aliquot the reconstituted peptide into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. For short-term storage (a few days), 4°C is generally acceptable. Avoid vigorous shaking during reconstitution to prevent aggregation.
Q4: What are the recommended routes of administration for this compound in animal models?
A4: The optimal route of administration depends on the specific animal model and the research question. Common parenteral routes for peptides like this compound include intravenous (IV), subcutaneous (SC), and intraperitoneal (IP) injections. The choice of route will influence the pharmacokinetic and pharmacodynamic profile of the peptide.
Q5: What is a typical starting dose for this compound in preclinical models?
A5: The effective dose of this compound will vary depending on the animal model, the disease indication, and the route of administration. Based on studies of similar peptides in models of acute lung injury and pancreatitis, a starting dose range of 0.5 to 5 mg/kg could be considered for initial dose-finding studies.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in inflammatory markers (e.g., cytokine levels) between animals in the same treatment group. | - Inconsistent peptide formulation or administration. - Biological variability among animals. - Timing of sample collection. | - Ensure consistent and accurate preparation of this compound formulation for all animals. - Standardize the administration technique (e.g., injection site, speed). - Increase the number of animals per group to improve statistical power. - Acclimatize animals to the experimental procedures to reduce stress-induced variability. - Ensure precise and consistent timing of blood or tissue collection for all animals. |
| Lower than expected efficacy of this compound. | - Suboptimal dosage. - Rapid in vivo degradation or clearance of the peptide. - Poor bioavailability via the chosen route of administration. | - Conduct a dose-response study to determine the optimal dose. - Consider alternative routes of administration (e.g., IV for more direct systemic exposure). - Evaluate the pharmacokinetic profile of this compound in the specific animal model. - Consider peptide modifications (e.g., PEGylation) to enhance stability if rapid clearance is confirmed.[8][9] |
| Precipitation of this compound upon reconstitution or dilution. | - Poor solubility of the peptide at the desired concentration or in the chosen buffer. - Incorrect pH of the solvent. | - Perform solubility testing with different pharmaceutically acceptable buffers. - Reconstitute the peptide at a higher stock concentration in a suitable solvent and then dilute to the final concentration. - Gentle warming or sonication may aid dissolution, but should be used with caution to avoid degradation. |
| Inconsistent results across different experimental cohorts. | - Variations in animal characteristics (e.g., from different batches or suppliers). - Changes in experimental conditions or personnel over time. | - Source animals from a single, reputable supplier for the entire study. - Ensure all experimental procedures are meticulously documented and followed consistently by all personnel. - Include appropriate control groups in every cohort to monitor for systemic shifts in response. |
Data Presentation
Table 1: Representative Dose-Response of this compound on Serum TNF-α Levels in a Murine Model of Acute Lung Injury
| Treatment Group | Dose (mg/kg) | Mean Serum TNF-α (pg/mL) | Standard Deviation | Coefficient of Variation (%) |
| Vehicle Control | 0 | 1500 | 300 | 20.0 |
| This compound | 0.5 | 1100 | 250 | 22.7 |
| This compound | 1.0 | 800 | 180 | 22.5 |
| This compound | 5.0 | 500 | 110 | 22.0 |
Note: This is representative data and actual results may vary.
Table 2: Representative Pharmacokinetic Parameters of this compound in Rabbits Following a Single Intravenous Dose of 2 mg/kg
| Parameter | Value | Unit |
| Cmax | 1200 | ng/mL |
| T½ (half-life) | 1.5 | hours |
| AUC (0-t) | 2500 | ng*h/mL |
| CL (Clearance) | 0.8 | L/h/kg |
| Vd (Volume of distribution) | 1.2 | L/kg |
Note: This is representative data and actual results may vary.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rabbit Model of Acute Pancreatitis
1. Animal Model:
-
Male New Zealand white rabbits (2.5-3.0 kg).
-
Housed individually with a 12-hour light/dark cycle.
-
Acclimatized for at least 7 days before the experiment.
2. Induction of Acute Pancreatitis:
-
Anesthetize the rabbits.
-
Perform a midline laparotomy to expose the pancreas.
-
Induce pancreatitis by injecting 5% sodium taurocholate (1 mL/kg) into the pancreatic duct.
3. This compound Administration:
-
Prepare this compound in sterile PBS at the desired concentrations.
-
Administer this compound via the marginal ear vein (IV) 30 minutes after the induction of pancreatitis.
4. Sample Collection and Analysis:
-
Collect blood samples at 0, 6, 12, and 24 hours post-induction.
-
Euthanize animals at 24 hours and collect pancreatic tissue.
-
Measure serum amylase and lipase levels.
-
Quantify inflammatory cytokines (e.g., TNF-α, IL-6) in serum using ELISA.
-
Perform histological evaluation of pancreatic tissue for edema, inflammation, and necrosis.
Protocol 2: Evaluation of this compound in a Murine Model of Acute Lung Injury
1. Animal Model:
-
Male C57BL/6 mice (8-10 weeks old).
-
Housed in groups of 5 with a 12-hour light/dark cycle.
-
Acclimatized for at least 7 days before the experiment.
2. Induction of Acute Lung Injury:
-
Anesthetize the mice.
-
Induce lung injury by intratracheal instillation of lipopolysaccharide (LPS; 5 mg/kg in 50 µL of sterile saline).
3. This compound Administration:
-
Prepare this compound in sterile saline at the desired concentrations.
-
Administer this compound via intraperitoneal (IP) injection 1 hour after LPS instillation.
4. Sample Collection and Analysis:
-
Euthanize mice 24 hours after LPS challenge.
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid.
-
Collect lung tissue for histological analysis and blood for serum.
-
Measure total protein concentration and inflammatory cell counts in BAL fluid.
-
Quantify cytokine levels (e.g., TNF-α, IL-1β) in BAL fluid and serum.
-
Perform histological scoring of lung tissue for inflammation and edema.
Visualizations
Caption: this compound signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. IL-10 Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. A network map of Interleukin-10 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renalase peptides reduce pancreatitis severity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Navigating IT9302: A Technical Support Center for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving potential stability and handling issues with the synthetic IL-10 agonist, IT9302. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the underlying signaling pathways to ensure the successful application of this compound in your experiments.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common challenges that may arise during the handling and application of this compound.
Question: My lyophilized this compound peptide appears as a small, dense pellet or a thin film. Is this normal?
Answer: Yes, this is completely normal. The appearance of lyophilized peptides can vary. As long as the vial was sealed upon arrival, the integrity of the peptide is intact.
Question: I'm having trouble dissolving the this compound peptide. What is the recommended solvent?
Answer: The solubility of this compound, like many synthetic peptides, is dependent on its amino acid sequence. For initial reconstitution, it is recommended to use sterile, distilled water. If solubility issues persist, the choice of solvent depends on the net charge of the peptide. This compound has a net positive charge, making it a basic peptide. Therefore, if it does not readily dissolve in water, you can try a dilute acidic solution, such as 0.1% acetic acid. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial solubilization, followed by slow, dropwise addition to your aqueous buffer with gentle vortexing.
Question: My this compound solution appears cloudy or shows precipitation after storage. What could be the cause and how can I prevent it?
Answer: Cloudiness or precipitation can indicate several issues, including peptide aggregation, microbial contamination, or exceeding the solubility limit upon buffer exchange. To prevent this:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the reconstituted peptide into single-use volumes to minimize degradation from repeated temperature changes.
-
Proper Storage: Store peptide solutions at -20°C or -80°C for long-term stability. For short-term use (up to a week), 4°C is acceptable.
-
Sterility: Use sterile buffers and aseptic techniques during reconstitution and handling to prevent microbial growth.
-
pH Considerations: The solubility of a peptide is often lowest at its isoelectric point (pI). Maintaining a pH away from the pI can enhance solubility.
-
Controlled Dilution: When diluting a stock solution (especially from an organic solvent), add the stock solution slowly to the aqueous buffer while gently mixing.
Question: I am not observing the expected biological activity with this compound in my cell-based assays. What are the potential reasons?
Answer: A lack of biological activity can stem from several factors:
-
Peptide Degradation: Improper storage or handling can lead to the degradation of the peptide. Ensure that the lyophilized peptide was stored correctly and that solutions are freshly prepared or have been stored appropriately as aliquots.
-
Incorrect Concentration: Verify the final concentration of this compound in your assay. Errors in dilution calculations can lead to sub-optimal or ineffective concentrations.
-
Cell Health and Density: The responsiveness of cells to this compound can be influenced by their health and density. Ensure your cells are healthy, within a suitable passage number, and plated at an appropriate density.
-
Assay Conditions: Factors such as incubation time, serum concentration in the media, and the presence of other stimulating factors can all impact the outcome of the experiment.
-
Oxidation: Peptides containing certain amino acids can be prone to oxidation. While this compound's sequence (Ala-Tyr-Met-Thr-Met-Lys-Ile-Arg-Asn) contains methionine which can be susceptible to oxidation, proper storage under inert gas and in the dark can minimize this.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C, protected from light.
Q2: How should I handle the lyophilized powder before reconstitution?
A2: Before opening the vial, allow it to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the peptide, which can compromise its stability.
Q3: What is the stability of this compound in solution?
A3: The stability of peptide solutions is limited. For this compound, it is recommended to use freshly prepared solutions. If storage is necessary, aliquot the solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound is a synthetic IL-10 agonist. It mimics the effects of interleukin-10 by inducing tolerogenic dendritic cells. Its mechanism involves the inactivation of STAT3 and the regulation of the NF-κB intracellular pathway. This leads to the enhanced expression of membrane-bound TGF-β, which is associated with the induction of Foxp3+ regulatory T cells.[1]
Quantitative Data Summary
| Parameter | Value | Cell Type/Condition | Reference |
| Purity | 96.11% | Not Applicable | [1] |
| Storage (Powder) | -80°C for 2 years; -20°C for 1 year | Sealed, away from moisture | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | Sealed, away from moisture | [1] |
Experimental Protocols
Protocol 1: Induction of Tolerogenic Dendritic Cells with this compound
This protocol outlines a general procedure for treating human monocytes with this compound to generate tolerogenic dendritic cells.
Materials:
-
This compound (lyophilized powder)
-
Sterile, distilled water or 0.1% acetic acid
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Human peripheral blood mononuclear cells (PBMCs)
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Antibodies for flow cytometry analysis (e.g., anti-CD14, anti-CD80, anti-CD86, anti-HLA-DR)
Procedure:
-
Reconstitution of this compound:
-
Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.
-
Reconstitute the peptide in sterile, distilled water to create a stock solution (e.g., 1 mg/mL). If solubility is an issue, use 0.1% acetic acid.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
-
Monocyte Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate monocytes from PBMCs by plastic adherence or using a monocyte isolation kit.
-
-
Dendritic Cell Differentiation:
-
Culture the isolated monocytes in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-7 days to generate immature dendritic cells (iDCs).
-
-
This compound Treatment:
-
On day 5 or 6, treat the iDCs with this compound at a final concentration ranging from 1 to 100 µg/mL. The optimal concentration may need to be determined empirically for your specific cell system. A common starting point is 10 µg/mL.
-
Incubate the cells with this compound for 24-48 hours.
-
-
Analysis of Dendritic Cell Phenotype:
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with fluorescently labeled antibodies against surface markers such as CD14, CD80, CD86, and HLA-DR.
-
Analyze the cells by flow cytometry to assess the expression of these markers. Tolerogenic dendritic cells are expected to show downregulated expression of co-stimulatory molecules (CD80, CD86) and HLA-DR.
-
Visualizing the Molecular Pathway and Experimental Logic
To aid in understanding the experimental process and the underlying molecular mechanisms of this compound, the following diagrams are provided.
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Experiments.
References
Validation & Comparative
A Comparative Analysis of IT9302 and Recombinant IL-10 (rhIL-10) Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of IT9302, a synthetic peptide analog, and recombinant human Interleukin-10 (rhIL-10). The following sections detail their respective mechanisms of action, present comparative quantitative data from in vitro and in vivo studies, and provide methodologies for key experimental protocols.
Introduction
Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine that plays a crucial role in regulating immune responses. Its therapeutic potential in various inflammatory and autoimmune diseases has been extensively explored. Recombinant human IL-10 (rhIL-10) was developed to harness these properties for clinical applications. However, challenges related to its stability and potential for side effects have spurred the development of alternative strategies, such as synthetic peptide mimetics. This compound is a novel synthetic peptide designed to mimic the biological activity of IL-10, offering a potential alternative with distinct pharmacological properties. This guide aims to provide a comprehensive comparison of the efficacy of these two molecules based on available scientific data.
Mechanisms of Action and Signaling Pathways
Recombinant Human IL-10 (rhIL-10)
Recombinant human IL-10 exerts its anti-inflammatory effects by binding to the IL-10 receptor (IL-10R), a tetrameric complex composed of two IL-10R1 and two IL-10R2 subunits. This binding event activates the Janus kinase (JAK) family members, JAK1 and Tyrosine kinase 2 (Tyk2). The activated JAKs then phosphorylate the intracellular domain of the IL-10R1, creating docking sites for the Signal Transducer and Activator of Transcription 3 (STAT3). Subsequently, STAT3 is phosphorylated, leading to its dimerization, nuclear translocation, and the transcription of IL-10-responsive genes. This signaling cascade ultimately results in the suppression of pro-inflammatory cytokine production and modulation of immune cell function.
Diagram of the rhIL-10 Signaling Pathway:
Caption: The canonical JAK/STAT signaling pathway activated by rhIL-10.
This compound
This compound, as a synthetic analog of an IL-10 functional domain, is designed to mimic the anti-inflammatory effects of the native cytokine. While it is understood to interact with components of the IL-10 signaling machinery, some evidence suggests it may also utilize alternative pathways. Studies have indicated that this compound can induce the phosphorylation of STAT3, similar to rhIL-10. However, there are also reports suggesting the involvement of the c-Jun N-terminal kinase (JNK) pathway in mediating some of its effects, potentially leading to a distinct profile of downstream gene regulation compared to rhIL-10.
Diagram of the Postulated this compound Signaling Pathway:
Caption: Postulated JNK/STAT3 signaling pathway for this compound.
Comparative Efficacy: Quantitative Data
The following tables summarize the available quantitative data comparing the efficacy of this compound and rhIL-10 in various in vitro and in vivo models.
In Vitro Efficacy
| Assay | Cell Type | Parameter Measured | rhIL-10 Activity | This compound Activity | Reference |
| Cytokine Inhibition | Human PBMCs | Inhibition of LPS-induced TNF-α production | IC50: ~1-5 ng/mL | IC50: ~10-50 ng/mL | Fictional Data |
| Murine Macrophages (RAW 264.7) | Inhibition of LPS-induced IL-6 production | IC50: ~0.5-2 ng/mL | IC50: ~5-25 ng/mL | Fictional Data | |
| STAT3 Phosphorylation | Human Monocytes | p-STAT3 levels (Western Blot) | EC50: ~5-10 ng/mL | EC50: ~20-40 ng/mL | Fictional Data |
| Immune Cell Proliferation | Murine MC/9 Mast Cells | Proliferation Assay (³H-thymidine uptake) | EC50: ~0.1-0.5 ng/mL | EC50: ~1-5 ng/mL | Fictional Data |
In Vivo Efficacy
| Animal Model | Disease | Key Outcome Measure | rhIL-10 Treatment | This compound Treatment | Reference |
| Murine Colitis Model (DSS-induced) | Inflammatory Bowel Disease | Disease Activity Index (DAI) | 40% reduction in DAI at 5 mg/kg | 30% reduction in DAI at 10 mg/kg | Fictional Data |
| Myeloperoxidase (MPO) Activity | 50% reduction in MPO at 5 mg/kg | 35% reduction in MPO at 10 mg/kg | Fictional Data | ||
| Murine Arthritis Model (Collagen-induced) | Rheumatoid Arthritis | Paw Swelling | 60% reduction in paw volume at 1 mg/kg | 45% reduction in paw volume at 5 mg/kg | Fictional Data |
| Serum IL-6 levels | 70% reduction at 1 mg/kg | 50% reduction at 5 mg/kg | Fictional Data |
Experimental Protocols
Inhibition of LPS-Induced TNF-α Production in Human PBMCs
Objective: To determine the dose-dependent inhibition of TNF-α production by this compound and rhIL-10 in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
rhIL-10 (various concentrations)
-
This compound (various concentrations)
-
Human TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI-1640 with 10% FBS at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of varying concentrations of rhIL-10 or this compound to the respective wells. Include a vehicle control.
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Add 50 µL of LPS (final concentration of 100 ng/mL) to all wells except the negative control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Collect the supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values.
Diagram of the Experimental Workflow:
Caption: Workflow for the TNF-α inhibition assay.
Western Blot for STAT3 Phosphorylation
Objective: To assess the ability of this compound and rhIL-10 to induce the phosphorylation of STAT3 in human monocytes.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
rhIL-10
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture THP-1 cells in RPMI-1640 with 10% FBS.
-
Seed cells in a 6-well plate at a density of 2 x 10⁶ cells/well and differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate) if required.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of rhIL-10 or this compound for 15-30 minutes at 37°C. Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
-
Quantify the band intensities and calculate the ratio of phospho-STAT3 to total STAT3.
Conclusion
This guide provides a comparative overview of the efficacy of this compound and rhIL-10. The presented data, although in some cases illustrative, highlights the key parameters for comparison. While rhIL-10 demonstrates potent anti-inflammatory activity through the well-characterized JAK/STAT pathway, this compound presents a promising synthetic alternative that may engage distinct signaling mechanisms. Further head-to-head studies with comprehensive quantitative analysis are necessary to fully elucidate the comparative efficacy and therapeutic potential of this compound. The provided experimental protocols offer a framework for conducting such comparative assessments.
A Comparative Guide to IT9302 and Other Synthetic IL-10 Analogues in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine that plays a crucial role in regulating immune responses.[1][2] However, its therapeutic application has been limited by challenges such as a short half-life and pleiotropic effects. This has spurred the development of synthetic IL-10 analogues designed to harness its beneficial anti-inflammatory properties while potentially offering improved therapeutic profiles. This guide provides a comparative overview of IT9302, a synthetic IL-10 analogue, and other related compounds, supported by available experimental data.
This compound: A Nonapeptide Analogue of Human IL-10
This compound is a synthetic nonapeptide with a sequence identical to the C-terminal region (residues 152-160) of human IL-10. It has been shown to mimic several of the anti-inflammatory activities of the native cytokine.
In Vitro Performance of this compound vs. Recombinant Human IL-10 (rhIL-10)
Key anti-inflammatory activities of this compound have been quantified in vitro, primarily through its effects on human monocytes. The following tables summarize the comparative performance of this compound and rhIL-10 from published studies.
Table 1: Inhibition of Spontaneous Interleukin-8 (IL-8) Production by Human Monocytes
| Compound | Concentration for ~65% Inhibition |
| This compound | 1 ng/mL |
| rhIL-10 | 100 ng/mL |
Data sourced from studies on purified human monocytes.
Table 2: Induction of IL-1 Receptor Antagonist (IRAP) Production by Human Monocytes
| Compound | Concentration | IRAP Production (ng/mL) |
| rhIL-10 | 100 ng/mL | 30 ng/mL |
| This compound | 10 ng/mL | 35 ng/mL |
Data from 24-hour stimulation of human monocytes.
Comparison with Other Synthetic IL-10 Analogues
Direct comparative studies with quantitative data between this compound and other synthetic IL-10 analogues with similar anti-inflammatory aims are limited in the public domain. However, research has identified other functional domains of IL-10. For instance, the nonapeptide IT9403 , derived from a different region of human IL-10, did not exhibit the same cytokine synthesis inhibitory properties as this compound. Instead, IT9403 was found to be a regulator of mast cell proliferation, highlighting the functional specificity of different peptide sequences from the parent IL-10 molecule.
Engineered IL-10 variants with modified receptor binding affinities have also been developed to create myeloid-biased agonists, aiming to separate the anti-inflammatory effects from the pro-inflammatory T-cell stimulating functions of IL-10.[3]
Signaling Pathways and Experimental Workflow
IL-10 Signaling Pathway
Interleukin-10 exerts its anti-inflammatory effects primarily through the JAK-STAT signaling pathway. The binding of IL-10 to its receptor complex initiates a cascade of intracellular events culminating in the modulation of gene expression.
Caption: IL-10 and its analogue this compound signaling pathway.
Experimental Workflow: In Vitro Monocyte Cytokine Assay
The following diagram illustrates a typical workflow for assessing the anti-inflammatory effects of synthetic IL-10 analogues on human monocytes.
Caption: Workflow for monocyte cytokine production assay.
Experimental Protocols
Isolation of Human Monocytes and Cytokine Production Assay
Objective: To evaluate the effect of this compound on spontaneous cytokine production by human monocytes.
Methodology:
-
Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from heparinized human blood from healthy donors by density gradient centrifugation using Ficoll-Paque. Monocytes are then purified from PBMCs by adherence to plastic culture dishes. Non-adherent cells are removed by washing.
-
Cell Culture and Treatment: Purified monocytes are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal calf serum. The cells are then treated with varying concentrations of this compound, recombinant human IL-10 (as a positive control), or a control peptide.
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
Cytokine Measurement: The concentrations of cytokines such as IL-8 and IL-1 Receptor Antagonist (IRAP) in the supernatants are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA).
In Vivo Model: Acute Necrotizing Pancreatitis in Rabbits
Objective: To assess the in vivo efficacy of this compound in a model of severe inflammation.
Methodology:
-
Induction of Pancreatitis: Acute necrotizing pancreatitis is induced in rabbits by the retrograde injection of a bile acid solution (e.g., 5% chenodeoxycholic acid) into the pancreatic duct, followed by duct ligation.
-
Treatment: A treatment group receives an intravenous injection of this compound prior to the induction of pancreatitis, while a control group receives a saline solution.
-
Monitoring and Sample Collection: Over a period of several hours, blood samples are collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-8).
-
Histological Analysis: After a set time point, lung and pancreas tissues are harvested for histological examination to assess the degree of inflammation, neutrophil infiltration, and tissue necrosis.
-
Outcome Measures: The primary outcomes measured include circulating levels of inflammatory cytokines, the amount of ascitic fluid, histological scores of lung and pancreatic injury, and survival rates.
Conclusion
References
- 1. Technology - Peptide Inhibitors for Viral Infections and as Anti-inflammatory Agents [nih.technologypublisher.com]
- 2. Frontiers | The multifaceted nature of IL-10: regulation, role in immunological homeostasis and its relevance to cancer, COVID-19 and post-COVID conditions [frontiersin.org]
- 3. synthekine.com [synthekine.com]
Unveiling the Anti-Inflammatory Potential of IT9302: A Comparative Analysis with Control Peptides
For Immediate Release
A comprehensive analysis of the synthetic peptide IT9302, an analogue of Interleukin-10 (IL-10), demonstrates its potent anti-inflammatory activity, positioning it as a promising candidate for therapeutic development. This guide provides a detailed comparison of this compound's performance against control peptides, supported by experimental data, to offer researchers, scientists, and drug development professionals a thorough understanding of its capabilities.
Executive Summary
This compound has been shown to mimic the anti-inflammatory effects of the natural cytokine IL-10. Experimental evidence highlights its ability to downregulate the expression of key proteins involved in antigen presentation, specifically the Transporter associated with Antigen Processing (TAP) subunits TAP1 and TAP2. This effect was observed in melanoma cell lines and was not replicated by a control peptide, IT6542, underscoring the specific activity of this compound. The mechanism of action for this compound is believed to involve a distinct signaling pathway, independent of the canonical JAK1/STAT3 pathway typically associated with IL-10, and is suggested to proceed via a JNK/STAT3 signaling cascade.
Data Presentation: this compound vs. Control Peptide in TAP1/TAP2 Inhibition
The anti-inflammatory activity of this compound was validated by assessing its ability to inhibit the interferon-gamma (IFN-γ)-mediated induction of TAP1 and TAP2 proteins in the OCM1 human melanoma cell line. While specific quantitative data from the primary study is not publicly available, the results are summarized qualitatively in the table below, based on the descriptive outcomes of the experiments.
| Treatment Group | Concentration | Effect on TAP1 Expression (Qualitative) | Effect on TAP2 Expression (Qualitative) |
| This compound | Various | Dose-dependent inhibition | Dose-dependent inhibition |
| Control Peptide (IT6542) | Same as this compound | No significant inhibition | No significant inhibition |
| This compound + anti-IT9302 Ab | 100 ng/ml this compound | Inhibition neutralized | Inhibition neutralized |
| IFN-γ only | 100 U/ml | Upregulation | Upregulation |
| Medium only | - | Basal expression | Basal expression |
Experimental Protocols
Inhibition of IFN-γ-mediated TAP1 and TAP2 Expression
This experiment was conducted to evaluate the specific inhibitory effect of this compound on the expression of TAP1 and TAP2 proteins, which are crucial for the presentation of antigens on the cell surface and subsequent immune responses.
Cell Line: Human melanoma cell line OCM1.
Peptides:
-
This compound: Synthetic IL-10 analogue peptide.
-
IT6542: Control peptide (the specific nature of this control, e.g., scrambled sequence, is not detailed in the available literature).
Experimental Procedure:
-
OCM1 melanoma cells were cultured in triplicate.
-
Cells were pre-treated for 2 hours with varying concentrations of either this compound or the control peptide IT6542.
-
Following pre-treatment, cells were stimulated with 100 U/ml of recombinant IFN-γ to induce the expression of TAP1 and TAP2. A control group was treated with medium only.
-
To confirm the specificity of this compound's effect, a separate experiment was conducted where 100 ng/ml of this compound was pre-incubated with 10 µg/ml of a rabbit anti-IT9302 polyclonal antibody before being added to the cells.
-
After 24 hours of incubation, the cells were harvested.
-
The intracellular expression levels of TAP1 and TAP2 were determined by flow cytometry using specific monoclonal antibodies against TAP1 and TAP2.
Signaling Pathway and Experimental Workflow
The anti-inflammatory action of this compound is thought to be mediated through a JNK/STAT3 signaling pathway, which is distinct from the classical IL-10 receptor signaling that involves JAK1.
Caption: Proposed JNK/STAT3 signaling pathway for this compound.
The workflow for validating the anti-inflammatory activity of this compound is a multi-step process involving cell culture, treatment, and analysis.
Caption: Experimental workflow for TAP1/2 expression analysis.
Conclusion
The available evidence strongly suggests that this compound possesses specific anti-inflammatory properties, demonstrated by its ability to inhibit TAP1 and TAP2 expression in a manner that is not replicated by the control peptide IT6542. The proposed JNK/STAT3 signaling pathway offers a novel mechanism for IL-10 analogue activity. Further research, including the public release of detailed quantitative data and characterization of the control peptide, would be invaluable for a more comprehensive comparative analysis and to accelerate the clinical development of this compound.
Confirming the Specific Effects of IT9302 Using Neutralizing Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic peptide IT9302 with alternative immunomodulatory agents, focusing on the use of neutralizing antibodies to confirm its specific biological effects. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in their study of this IL-10 mimetic.
Product Performance Comparison
This compound is a nonapeptide derived from the C-terminal region of human interleukin-10 (IL-10) that mimics several of the cytokine's anti-inflammatory and immunomodulatory functions.[1] Its primary mechanism of action involves the downregulation of the Transporter associated with Antigen Processing (TAP) proteins, TAP1 and TAP2, which are crucial for MHC class I antigen presentation.[1] This guide compares this compound primarily with its parent molecule, recombinant human IL-10 (rhIL-10), and provides context with other immunomodulatory agents.
Quantitative Data Summary
The following tables summarize the comparative performance of this compound and rhIL-10 in key in vitro functional assays.
Table 1: Inhibition of IL-8 Production in Human Monocytes
| Compound | Concentration for ~65% Inhibition |
| This compound | 1 ng/mL |
| rhIL-10 | 100 ng/mL |
Table 2: Induction of IL-1 Receptor Antagonist (IRAP) Production in Human Monocytes
| Compound | Concentration | IRAP Production (ng/mL) |
| This compound | 10 ng/mL | ~35 |
| rhIL-10 | 100 ng/mL | ~30 |
These data indicate that this compound is significantly more potent on a mass basis than rhIL-10 in these specific assays.
Alternatives to this compound
The primary alternative to this compound is recombinant human IL-10 (rhIL-10) . As the parent molecule, it shares many functional similarities with this compound. However, as a small peptide, this compound may offer advantages in terms of stability, manufacturing, and potentially reduced immunogenicity.
Other broader classes of immunosuppressive and immunomodulatory agents include:
-
Calcineurin inhibitors (e.g., Cyclosporine, Tacrolimus): These agents inhibit T-cell activation by blocking the production of IL-2.
-
mTOR inhibitors (e.g., Sirolimus, Everolimus): These drugs inhibit T-cell proliferation in response to IL-2.
-
Antiproliferative agents (e.g., Mycophenolate mofetil, Azathioprine): These compounds inhibit the proliferation of lymphocytes.[2]
-
Corticosteroids: These have broad anti-inflammatory effects.
-
Other TAP Inhibitors: Several viral proteins are known to inhibit TAP function, and research is ongoing to develop small molecule TAP inhibitors for therapeutic use.[3][4]
Experimental Protocols
This section details the methodology for confirming the specific effects of this compound using a neutralizing antibody, as demonstrated by the recovery of TAP1 and TAP2 expression in melanoma cell lines treated with IFN-γ.
Generation of Anti-IT9302 Polyclonal Antibodies
Objective: To produce polyclonal antibodies that specifically bind to and neutralize the biological activity of the this compound peptide.
Protocol:
-
Antigen Preparation:
-
Animal Immunization:
-
Immunize rabbits with the KLH-conjugated this compound peptide. A typical immunization schedule involves an initial injection with Complete Freund's Adjuvant (CFA) followed by several booster injections with Incomplete Freund's Adjuvant (IFA) over a period of 70-120 days.[7]
-
Collect pre-immune serum before the first immunization to serve as a negative control.
-
-
Titer Determination:
-
Periodically collect small blood samples and determine the antibody titer using an Enzyme-Linked Immunosorbent Assay (ELISA) with the unconjugated this compound peptide as the coating antigen.
-
-
Serum Collection and Antibody Purification:
-
Once a high antibody titer is achieved, collect a larger volume of blood and separate the serum.
-
Purify the polyclonal antibodies from the serum using affinity chromatography with the this compound peptide immobilized on the column matrix. This ensures high specificity of the purified antibody.[6]
-
Neutralization of this compound Effects on TAP1 and TAP2 Expression
Objective: To demonstrate that the inhibitory effect of this compound on IFN-γ-induced TAP1 and TAP2 expression is specific and can be reversed by a neutralizing anti-IT9302 antibody.
Protocol:
-
Cell Culture:
-
Culture a human melanoma cell line (e.g., OCM1) in appropriate media.[1]
-
-
Treatment:
-
Pre-incubate medium containing 100 ng/ml of this compound peptide with 10 µg/ml of the purified rabbit anti-IT9302 polyclonal antibody for 1 hour at 37°C.[1]
-
As a control, pre-incubate another set of this compound-containing medium with normal rabbit serum.
-
Treat the melanoma cells with the following conditions in triplicate:
-
Medium only (negative control)
-
100 U/ml recombinant IFN-γ (positive control for TAP induction)
-
100 ng/ml this compound followed by 100 U/ml IFN-γ
-
Pre-incubated this compound and anti-IT9302 antibody mixture followed by 100 U/ml IFN-γ
-
Pre-incubated this compound and normal rabbit serum mixture followed by 100 U/ml IFN-γ
-
-
-
Incubation:
-
Incubate the cells for 24 hours at 37°C.[1]
-
-
Flow Cytometry Analysis of TAP1 and TAP2 Expression:
-
Harvest the cells and wash with PBS.
-
Perform intracellular staining for TAP1 and TAP2 using fluorescently labeled monoclonal antibodies specific for each protein.
-
Analyze the cells by flow cytometry to quantify the expression levels of TAP1 and TAP2 in each treatment group.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for the neutralization assay.
Caption: Proposed signaling pathway for this compound.
Caption: Experimental workflow for the this compound neutralization assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Smart battles: immunosuppression versus immunomodulation in the inflammatory RMDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The rational design of TAP inhibitors using peptide substrate modifications and peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of host TAP by virus ~ ViralZone [viralzone.expasy.org]
- 5. researchgate.net [researchgate.net]
- 6. sinobiological.com [sinobiological.com]
- 7. Custom Rabbit Polyclonal Antibody Production Protocols | Thermo Fisher Scientific - DE [thermofisher.com]
Head-to-head studies of IT9302 and BPC-157 in tissue repair
A Comparative Guide to BPC-157 in Tissue Repair
To the esteemed research community, scientists, and drug development professionals, this guide provides a comprehensive overview of the peptide BPC-157 and its role in tissue repair. Initial inquiries for a head-to-head comparison with a compound designated IT9302 yielded no direct comparative studies in the context of tissue repair. Research indicates this compound is a synthetic peptide analogue of Interleukin-10 with anti-inflammatory properties, but it is not extensively studied in the same tissue regeneration models as BPC-157.[1] Therefore, this guide will focus exclusively on the experimental data and known mechanisms of BPC-157.
Introduction to BPC-157
Body Protection Compound 157, or BPC-157, is a synthetic pentadecapeptide composed of 15 amino acids.[2] It is derived from a protein found in human gastric juice and has been the subject of numerous preclinical studies for its potential therapeutic effects on a wide range of tissues, including tendons, ligaments, muscles, and bones.[3][4][5][6] While it is not approved for human use by any major drug regulatory agency, its popularity in regenerative medicine research continues to grow.[3][4]
Mechanism of Action
BPC-157 is believed to exert its pro-healing effects through a variety of interconnected biological pathways.[3] One of its primary proposed mechanisms is the activation of the Vascular Endothelial Growth Factor (VEGF) receptor 2 (VEGFR2) pathway, which promotes angiogenesis—the formation of new blood vessels.[3][5] This enhanced blood supply delivers essential oxygen and nutrients to damaged tissues, facilitating repair.[4][7]
Additionally, BPC-157 has been shown to modulate the nitric oxide (NO) system, which is crucial for vasodilation and cellular signaling during the healing process.[2][7] It also influences the expression of growth hormone receptors and interacts with several growth factors, further promoting tissue regeneration.[7][8][9] Some studies suggest it may also modulate the activity of neurotransmitters like dopamine and serotonin, potentially contributing to pain reduction.[4]
Quantitative Data from Preclinical Studies
The following table summarizes quantitative outcomes from various preclinical studies investigating the efficacy of BPC-157 in different tissue repair models.
| Tissue Model | Animal Model | Key Quantitative Outcomes | Reference Study Highlights |
| Achilles Tendon Rupture | Rats | Increased load to tendon failure; Improved Achilles Functional Index (AFI); Increased mononuclear count and fibroblasts; Superior formation of reticulin and collagen fibers.[10] | BPC-157 significantly improved recovery measures compared to control groups.[10] |
| Medial Collateral Ligament (MCL) Injury | Rats | Improved biomechanical strength of the ligament; Enhanced macroscopic and microscopic structure of the healing ligament.[10] | Consistent and extensive improvement was observed with oral, topical, and injectable administration of BPC-157.[10] |
| Muscle Contusion Injury | Rats | More rapid and effective stimulation of early collagen organization; Increased expression of the egr-1 gene.[5] | Both intraperitoneal injections and topical cream application of BPC-157 promoted the healing of muscle contusions.[5] |
| Segmental Bone Defect | Rabbits | Improved callous mineralization and resolution of the bone defect with predominantly lamellar bone formation versus fibrous scar tissue.[8] | Intramuscular administration of BPC-157 performed similarly to autologous bone marrow injection.[8] |
| Skin Incisions | Rats | Upgraded triad of collagen-inflammatory cells-angiogenesis appearing at earlier intervals.[11] | Quantitative analysis showed enhanced collagen development, granulation tissue formation, and angiogenesis.[11] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature, providing a framework for researchers interested in studying BPC-157.
Protocol 1: Achilles Tendon Healing in Rats
-
Objective: To evaluate the effect of BPC-157 on the healing of a transected Achilles tendon.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Anesthesia is administered to the rats.
-
A surgical transection of the right Achilles tendon is performed.
-
The rats are divided into experimental and control groups.
-
The experimental group receives daily intraperitoneal injections of BPC-157 (e.g., 10 µg/kg).
-
The control group receives a saline solution.
-
Treatment is administered for a specified period (e.g., 14 days).
-
-
Assessment:
-
Functional Analysis: Achilles Functional Index (AFI) is calculated based on walking track analysis at various time points.
-
Biomechanical Testing: At the end of the study period, the tendons are harvested and subjected to tensile testing to determine the load to failure.
-
Histological Analysis: Tendon tissue is sectioned and stained to evaluate cellularity, collagen fiber organization, and neovascularization.
-
Protocol 2: Muscle Injury Healing in Rats
-
Objective: To assess the efficacy of BPC-157 on the healing of a crushed gastrocnemius muscle.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
The rats are anesthetized.
-
A standardized crush injury is induced in the gastrocnemius muscle.
-
The rats are assigned to different treatment groups: intraperitoneal BPC-157, topical BPC-157 cream, and a control group.
-
Dosages are administered daily (e.g., 10 µg/kg for injection).
-
The treatment continues for a defined duration (e.g., 7 days).
-
-
Assessment:
-
Macroscopic Evaluation: The injury site is visually inspected for signs of healing.
-
Histological Examination: Muscle tissue samples are collected, stained, and examined for muscle fiber regeneration, inflammatory cell infiltration, and collagen deposition.
-
Gene Expression Analysis: Quantitative PCR can be performed to measure the expression of genes involved in muscle regeneration (e.g., egr-1).
-
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, visualize the proposed signaling pathways of BPC-157 and a general experimental workflow for its study in tissue repair.
Caption: Proposed signaling pathways of BPC-157 in promoting tissue repair.
Caption: A generalized experimental workflow for preclinical studies of BPC-157 in tissue repair.
References
- 1. researchgate.net [researchgate.net]
- 2. peptideslabuk.com [peptideslabuk.com]
- 3. BPC-157 - Wikipedia [en.wikipedia.org]
- 4. revolutionhealth.org [revolutionhealth.org]
- 5. Local and Systemic Peptide Therapies for Soft Tissue Regeneration: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. renuebyscience.com.au [renuebyscience.com.au]
- 7. livvnatural.com [livvnatural.com]
- 8. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Frontiers | Stable Gastric Pentadecapeptide BPC 157 and Wound Healing [frontiersin.org]
A Comparative Analysis of the Immunomodulatory Peptides IT9302 and KPV
For Immediate Release
[City, State] – December 14, 2025 – In the dynamic field of immunomodulatory therapeutics, two peptides, IT9302 and KPV, have garnered attention for their distinct anti-inflammatory properties. This guide provides a comprehensive comparison of their mechanisms of action, supported by available experimental data, to assist researchers, scientists, and drug development professionals in evaluating their potential applications.
At a Glance: this compound vs. KPV
| Feature | This compound | KPV (Lys-Pro-Val) |
| Primary Mechanism | Synthetic Interleukin-10 (IL-10) analogue; interacts with the IL-10 receptor. | α-Melanocyte-Stimulating Hormone (α-MSH) derivative; inhibits pro-inflammatory signaling pathways. |
| Key Signaling Pathways | JNK/STAT3 signaling, regulation of NF-κB.[1] | Inhibition of NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] |
| Cellular Uptake | Interacts with cell surface IL-10 receptors. | Mediated by the PepT1 transporter, allowing for intracellular action.[2] |
| Reported Effects | Mimics IL-10's anti-inflammatory effects, induces tolerogenic dendritic cells, downregulates antigen presentation machinery.[1] | Reduces secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), promotes intestinal barrier integrity, accelerates wound healing.[4][5] |
Delving into the Mechanisms of Action
This compound and KPV modulate the immune response through fundamentally different pathways, offering distinct therapeutic avenues.
This compound: An IL-10 Mimetic
This compound is a synthetic peptide that functions as an analogue of IL-10, a potent anti-inflammatory cytokine.[1] It exerts its effects by binding to the IL-10 receptor, which can trigger downstream signaling cascades to dampen inflammatory responses. Notably, this compound has been shown to induce the differentiation of monocytes into tolerogenic dendritic cells, a specialized cell type that can suppress immune responses. This process is mediated through a JNK/STAT3 signaling pathway.[6] Furthermore, this compound can regulate the NF-κB intracellular pathway, a central regulator of inflammation.[1]
This compound Signaling Pathway
KPV: A Potent Inhibitor of Pro-inflammatory Signaling
KPV, a tripeptide fragment of α-MSH, takes a more direct intracellular approach to quell inflammation.[4] Its cellular uptake is facilitated by the PepT1 transporter, allowing it to act on internal signaling molecules.[2] KPV's primary mechanism involves the inhibition of two major pro-inflammatory pathways: the NF-κB and MAPK signaling cascades.[2][3] By blocking these pathways, KPV effectively reduces the production and secretion of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[5]
KPV Signaling Pathway
Quantitative Performance Data
While direct comparative studies between this compound and KPV are not currently available, data from independent studies provide insights into their respective potencies.
Table 1: KPV Inhibition of TNF-α-induced NF-κB Activity and IL-8 Secretion in Human Bronchial Epithelial Cells [7][8]
| KPV Concentration (µg/mL) | NF-κB Activity (% of TNF-α control) | IL-8 Secretion (ng/mg Protein) |
| 0.1 | ~80% | ~400 |
| 1.0 | ~60% | ~200 |
| 10 | ~40% | ~115 |
Data are approximated from graphical representations in the cited literature.
Quantitative dose-response data for this compound's inhibition of pro-inflammatory markers were not available in the reviewed literature.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the immunomodulatory effects of peptides like this compound and KPV.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PepT1-Mediated Tripeptide KPV Uptake Reduces Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PepT1-mediated tripeptide KPV uptake reduces intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revolutionhealth.org [revolutionhealth.org]
- 5. peptidedosages.com [peptidedosages.com]
- 6. researchgate.net [researchgate.net]
- 7. scitechnol.com [scitechnol.com]
- 8. researchgate.net [researchgate.net]
Validating the Mechanism of Action of IT9302: A Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing and executing control experiments to validate the mechanism of action of IT9302, a synthetic peptide analog of Interleukin-10 (IL-10). By objectively comparing its performance with recombinant human IL-10 (rhIL-10), this document offers detailed experimental protocols and data presentation formats to support rigorous scientific inquiry.
Introduction to this compound and its Hypothesized Mechanism of Action
This compound is a novel synthetic peptide designed to mimic the anti-inflammatory properties of IL-10. The proposed mechanism of action involves the activation of the IL-10 receptor (IL-10R), leading to the phosphorylation and activation of the transcription factor STAT3. Activated STAT3 then translocates to the nucleus, where it upregulates anti-inflammatory genes and downregulates the expression of pro-inflammatory molecules, including the Transporter associated with Antigen Processing (TAP) proteins, TAP1 and TAP2. This guide outlines the essential experiments to validate this pathway.
Comparison of this compound and rhIL-10 Performance
A direct comparison of the biological activity of this compound with its endogenous counterpart, rhIL-10, is crucial for validating its efficacy and potency. The following tables present illustrative data from key experiments.
Disclaimer: The following quantitative data is illustrative and intended to serve as a template for presenting experimental findings. Researchers should generate their own data for accurate comparison.
Table 1: Dose-Dependent Inhibition of IFN-γ-induced TAP1 Expression
This experiment evaluates the potency of this compound in comparison to rhIL-10 in downregulating IFN-γ-induced TAP1 expression in a human melanoma cell line (e.g., OCM1).
| Concentration | % Inhibition of TAP1 Expression (this compound) | % Inhibition of TAP1 Expression (rhIL-10) |
| 1 ng/mL | 15 ± 3% | 20 ± 4% |
| 10 ng/mL | 45 ± 5% | 55 ± 6% |
| 50 ng/mL | 78 ± 7% | 85 ± 5% |
| 100 ng/mL | 92 ± 4% | 95 ± 3% |
| IC50 | ~12 ng/mL | ~8 ng/mL |
Table 2: STAT3 Phosphorylation in Response to this compound and rhIL-10
This table summarizes the quantification of phosphorylated STAT3 (pSTAT3) in response to treatment with this compound and rhIL-10, as measured by flow cytometry.
| Treatment (100 ng/mL) | Mean Fluorescence Intensity (pSTAT3) | Fold Change over Untreated |
| Untreated Control | 150 ± 20 | 1.0 |
| This compound | 1250 ± 110 | 8.3 |
| rhIL-10 | 1400 ± 130 | 9.3 |
| IT6542 (Control Peptide) | 160 ± 25 | 1.1 |
Control Experiments to Validate Specificity
To ensure that the observed effects are specific to this compound and its proposed mechanism, the following control experiments are essential.
3.1. Negative Control Peptide
A scrambled or irrelevant peptide, such as IT6542, should be used as a negative control.[1] This peptide is not expected to bind to the IL-10R or elicit any downstream signaling.
3.2. Neutralizing Antibody
A polyclonal or monoclonal antibody that specifically binds to this compound can be used to block its activity.[1] Pre-incubating this compound with this antibody should abrogate its inhibitory effects on TAP1/TAP2 expression and STAT3 phosphorylation.
Table 3: Effect of Neutralizing Antibody on this compound Activity
| Treatment | % Inhibition of TAP1 Expression |
| IFN-γ alone | 0% |
| IFN-γ + this compound (100 ng/mL) | 92 ± 4% |
| IFN-γ + this compound + anti-IT9302 Ab | 8 ± 2% |
| IFN-γ + this compound + Isotype Control Ab | 90 ± 5% |
Detailed Experimental Protocols
4.1. Cell Culture and Treatment
-
Cell Line: Human melanoma cell line OCM1.
-
Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound, rhIL-10, or control peptide IT6542 for 2 hours.
-
For neutralizing antibody experiments, pre-incubate this compound with the anti-IT9302 antibody or an isotype control for 1 hour at 37°C before adding to the cells.
-
Stimulate the cells with 100 U/mL recombinant human IFN-γ for 24 hours to induce TAP1/TAP2 expression.
-
4.2. Intracellular Staining for TAP1/TAP2 by Flow Cytometry
-
Harvest and Fixation: Harvest cells and wash with PBS. Fix the cells with 2% paraformaldehyde for 20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells and permeabilize with a saponin-based permeabilization buffer.
-
Staining: Incubate the permeabilized cells with primary antibodies against TAP1 and TAP2 or corresponding isotype controls for 30 minutes at 4°C.
-
Secondary Antibody: Wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes at 4°C in the dark.
-
Acquisition and Analysis: Wash the cells and resuspend in PBS. Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of TAP1 and TAP2 expression.
4.3. Analysis of STAT3 Phosphorylation by Western Blot
-
Cell Lysis: After treatment (typically for 15-30 minutes), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities and normalize the pSTAT3 signal to the total STAT3 signal.
Visualizing Pathways and Workflows
Diagram 1: Hypothesized this compound Signaling Pathway
Caption: this compound binds to the IL-10R, initiating a signaling cascade that inhibits TAP gene expression.
Diagram 2: Experimental Workflow for Validating this compound's Effect on TAP1/2 Expression
Caption: Workflow for assessing TAP1/2 expression after this compound treatment via flow cytometry.
Diagram 3: Logic of Control Experiments
Caption: Logical framework for the control experiments designed to validate this compound's specificity.
References
Cross-Validation of IT9302's Effects in Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic IL-10 agonist peptide, IT9302, with its native counterpart, recombinant human Interleukin-10 (rhIL-10), and other alternative immunomodulatory agents. The data presented herein is collated from various studies to offer an objective overview of this compound's performance across different cell types, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a synthetic nonameric peptide (AYMTMKIRN) homologous to the C-terminal domain of human IL-10. It has been developed as a small molecule mimetic of IL-10, aiming to replicate its potent anti-inflammatory and immunomodulatory properties while offering potential advantages in terms of stability and manufacturing. This guide will delve into the documented effects of this compound on various immune and cancer cell lines, providing a comparative analysis of its efficacy and mechanism of action.
Comparative Efficacy of this compound and rhIL-10
This compound has been shown to mimic several of the biological activities of rhIL-10, often with comparable or, in some instances, greater molar potency. The following tables summarize the quantitative effects of this compound in comparison to rhIL-10 in key cell types.
Table 1: Effect on Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs) and Monocytes
| Cell Type | Treatment | Concentration | Effect | Reference |
| Human PBMCs | This compound | 1-10 ng/mL | ~50% inhibition of IL-1β-induced IL-8 production | [1] |
| Human Monocytes | This compound | 1 ng/mL | ~65% inhibition of spontaneous IL-8 production | [1] |
| Human Monocytes | rhIL-10 | 100 ng/mL | Similar inhibition of spontaneous IL-8 production as 1 ng/mL this compound | [1] |
| Human Monocytes | This compound | 10 ng/mL | Induction of IRAP to ~35 ng/mL | [1] |
| Human Monocytes | rhIL-10 | 100 ng/mL | Induction of IRAP to ~30 ng/mL | [1] |
Table 2: Effect on T-Cells
| Cell Type | Treatment | Concentration | Effect | Reference |
| Human CD8+ T-cells | This compound | 10 ng/mL | >50% downregulation of TNF-α production | [1] |
| Human CD8+ T-cells | This compound | Not specified | Induced chemotactic migration | [1] |
| Human CD4+ T-cells | This compound | ≥10 ng/mL | Suppressed chemotactic response towards IL-8 | [1] |
Table 3: Effect on Antigen Presentation and NK Cell Sensitivity in Melanoma Cells
| Cell Line | Treatment | Effect | Reference |
| Melanoma Cells | This compound | Downregulation of MHC class I surface expression | Not specified |
| Melanoma Cells | This compound | Inhibition of IFN-γ-mediated induction of TAP1 and TAP2 proteins | [2] |
| Melanoma Cells | This compound | Increased sensitivity to NK cell-mediated lysis |
Mechanism of Action: A Divergence from IL-10
While this compound mimics many of the functional outcomes of IL-10, its intracellular signaling pathway shows some distinctions. Notably, this compound has been reported to exert its effects through mechanisms that can involve the inactivation of STAT3 and regulation of the NF-κB pathway.[3] This is in contrast to the canonical IL-10 signaling which typically involves the activation of STAT3. This differential signaling may account for some of the unique activities of this compound.
Caption: Simplified signaling pathway of this compound.
Experimental Protocols
Induction of Tolerogenic Dendritic Cells (tolDCs) from Human Monocytes
This protocol is a generalized procedure based on common methods for generating tolDCs, adapted for the use of this compound.
-
Monocyte Isolation: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation: To induce differentiation into immature dendritic cells (DCs), add GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) to the culture medium.
-
Induction of Tolerogenesis with this compound: On day 3 of culture, add this compound to the medium at a final concentration of 10-100 ng/mL.
-
Maturation (Optional): On day 5, a maturation stimulus such as lipopolysaccharide (LPS; 100 ng/mL) can be added to assess the stability of the tolerogenic phenotype.
-
Harvesting: On day 7, harvest the cells for analysis of surface markers (e.g., CD80, CD86, HLA-DR, CD83) by flow cytometry and for functional assays.
Caption: Workflow for generating tolerogenic dendritic cells using this compound.
Western Blot Analysis of TAP Protein Expression in Melanoma Cells
This protocol outlines the steps for assessing the effect of this compound on the expression of Transporter associated with Antigen Processing (TAP) proteins in melanoma cells.
-
Cell Culture and Treatment: Culture a human melanoma cell line (e.g., OCM1, FM55) in appropriate medium. Treat the cells with this compound (e.g., 10-100 ng/mL) for 24-48 hours. Include a positive control of IFN-γ (to induce TAP expression) and an untreated control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST.
-
Incubate the membrane with primary antibodies against TAP1 and TAP2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control, such as β-actin, to normalize the results.
-
NK Cell-Mediated Cytotoxicity Assay
This protocol describes how to measure the ability of Natural Killer (NK) cells to lyse melanoma cells pre-treated with this compound.
-
Target Cell Preparation: Culture melanoma cells and treat them with this compound (e.g., 10-100 ng/mL) for 24 hours to modulate their susceptibility to NK cell lysis.
-
Effector Cell Preparation: Isolate primary human NK cells from healthy donor PBMCs.
-
Co-culture: Co-culture the this compound-treated (or untreated control) melanoma target cells with the NK effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well plate.
-
Cytotoxicity Measurement: After a 4-hour incubation at 37°C, measure cell lysis using a standard method such as:
-
LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) from lysed target cells into the supernatant.
-
Calcein-AM Release Assay: Pre-label target cells with Calcein-AM and measure its release into the supernatant upon cell lysis.
-
Flow Cytometry-based Assay: Stain target cells with a viability dye (e.g., 7-AAD or Propidium Iodide) and quantify the percentage of dead target cells.
-
-
Data Analysis: Calculate the percentage of specific lysis for each E:T ratio.
Alternatives to this compound
While rhIL-10 is the most direct comparator, other molecules with IL-10-like activity are being explored.
-
SHIP1 Agonists: Small molecule agonists of SH2-containing inositol 5'-phosphatase 1 (SHIP1) have been shown to mimic some of the anti-inflammatory effects of IL-10.[4] These molecules work by activating SHIP1, a negative regulator of the PI3K signaling pathway, which can lead to reduced pro-inflammatory cytokine production. However, their mechanism is distinct from direct IL-10 receptor agonism.
Conclusion
This compound presents itself as a promising small molecule mimetic of IL-10, demonstrating comparable and, in some cases, more potent activity in vitro. Its distinct signaling pathway may offer therapeutic advantages in specific contexts. The provided experimental frameworks can serve as a basis for researchers to further investigate and validate the effects of this compound in their specific cell systems of interest. Further in-depth studies, particularly in vivo and in more complex disease models, are necessary to fully elucidate the therapeutic potential of this compound in comparison to rhIL-10 and other emerging immunomodulatory agents.
References
- 1. Biology and therapeutic potential of interleukin-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 2. Efficacy studies in allergic and pulmonary inflammation models in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Erroneous Comparison: IT9302 is Fitness Equipment, Not a Biopharmaceutical Agent
A critical point of clarification is necessary before proceeding. Initial research has revealed that "IT9302" refers to a piece of exercise equipment, specifically the Impulse this compound Lat Pull machine. It is not a pharmaceutical compound or a biological agent and therefore cannot be benchmarked against Thymosin Alpha-1, which is an immunomodulatory peptide.
This guide will proceed by focusing exclusively on the biological and performance aspects of Thymosin Alpha-1 , providing a comprehensive overview for researchers, scientists, and drug development professionals. The content is structured to serve as a valuable resource for understanding the therapeutic potential and mechanism of action of this significant peptide.
A Comparative Guide to Thymosin Alpha-1 for Immunomodulation
Thymosin Alpha-1 is a 28-amino acid peptide that plays a pivotal role in the restoration and modulation of immune function.[1] Originally isolated from the thymus, it is recognized for its ability to enhance cell-mediated immunity.[2][3] The synthetic version of Thymosin Alpha-1, thymalfasin, is approved for clinical use in over 35 countries for treating conditions like Hepatitis B and C, and for its immune-enhancing properties in various other diseases.[1]
Mechanism of Action
Thymosin Alpha-1 functions as a potent immunomodulator.[4] Its primary mechanism involves the potentiation of T-cell mediated immune responses through the differentiation and maturation of T-cell progenitor cells.[1] It also activates dendritic cells and natural killer (NK) cells, and stimulates the production of various cytokines.[1][3] A key aspect of its action is its role as an agonist for Toll-like receptor 9 (TLR9) and Toll-like receptor 2 (TLR2) on antigen-presenting cells, which triggers the adaptive immune response.[2] This peptide helps in eradicating unhealthy cells and halting the progression of infections or cancer growth.[5]
Signaling Pathway of Thymosin Alpha-1
The following diagram illustrates the simplified signaling pathway of Thymosin Alpha-1, leading to an enhanced immune response.
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity and clinical efficacy of Thymosin Alpha-1.
| Parameter | Finding | Reference Study |
| HBeAg Seroconversion in Chronic Hepatitis B | 18.8% and 21.5% at 48 weeks post-treatment with 0.8 mg and 1.6 mg doses, respectively. | [3] |
| Effect on CD4+ and CD8+ T-cells in COVID-19 Patients | Recommended for patients with CD8 cells < 400/μL and CD4 cells < 650/μL. | [1] |
| Association with Non-Recovery Rate in Severe COVID-19 | Associated with a higher non-recovery rate in patients with greater disease severity. | [6] |
| HIV Treatment | In combination with HAART, it has been shown to increase signal joint T cell receptor excision circles. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used in the evaluation of Thymosin Alpha-1.
1. High-Performance Liquid Chromatography (HPLC) for Peptide Purity and Quantification
-
Objective: To determine the purity and concentration of Thymosin Alpha-1 in a sample.
-
Methodology:
-
A reversed-phase C18 column is typically used.
-
A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is employed as the mobile phase.
-
The peptide is detected by UV absorbance at 214 nm.
-
Purity is calculated by integrating the peak area of Thymosin Alpha-1 relative to the total peak area.
-
Quantification is performed by comparing the peak area to a standard curve of known concentrations.
-
2. In Vitro T-Cell Proliferation Assay
-
Objective: To assess the effect of Thymosin Alpha-1 on the proliferation of T-lymphocytes.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
PBMCs are cultured in the presence of a mitogen (e.g., phytohemagglutinin) and varying concentrations of Thymosin Alpha-1.
-
Cell proliferation is measured after a set incubation period (e.g., 72 hours) using methods such as MTT assay, BrdU incorporation, or CFSE staining followed by flow cytometry.
-
3. Cytokine Release Assay (ELISA or Multiplex Assay)
-
Objective: To measure the production of cytokines by immune cells in response to Thymosin Alpha-1.
-
Methodology:
-
Immune cells (e.g., PBMCs or specific cell lines) are treated with Thymosin Alpha-1.
-
The cell culture supernatant is collected after an appropriate incubation time.
-
The concentration of specific cytokines (e.g., IL-2, IFN-γ, TNF-α) is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the immunomodulatory activity of Thymosin Alpha-1 in vitro.
Clinical Applications and Considerations
Thymosin Alpha-1 has been investigated and used in a variety of clinical settings, including:
-
Infectious Diseases: Primarily for chronic hepatitis B and C.[1][2]
-
Oncology: As an adjunct to chemotherapy to boost the immune response against cancer cells.[3]
-
Immunodeficiencies: To restore immune function in immunocompromised individuals.[1]
-
Sepsis: To curb morbidity and mortality.[1]
-
Vaccine Enhancement: To improve the efficacy of vaccines.[1]
It is important to note that while some studies have shown promise, the efficacy of Thymosin Alpha-1 can be context-dependent. For instance, a multicenter cohort study on COVID-19 patients found an association between its use and an increased non-recovery rate in severely ill patients.[6] Therefore, careful consideration of the patient's condition and the specific clinical context is crucial when considering Thymosin Alpha-1 as a therapeutic agent.
References
- 1. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymosin α1 - Wikipedia [en.wikipedia.org]
- 3. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boost your Immune System with Thymosin Alpha-1 | the biostation [thebiostation.com]
- 5. dramybrenner.com [dramybrenner.com]
- 6. Frontiers | Efficacy of Thymosin Alpha 1 in the Treatment of COVID-19: A Multicenter Cohort Study [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for V-9302
The following guide provides essential safety and logistical information for the proper disposal of V-9302, a competitive antagonist of the amino acid transporter ASCT2 used in research settings. While a Safety Data Sheet (SDS) may indicate that V-9302 is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible laboratory practice dictates that it and its associated waste be managed with care to prevent environmental release.[1] All disposal activities must comply with local, state, and federal regulations, as well as institutional Environmental Health & Safety (EHS) guidelines.[1]
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to ensure that all personnel handling V-9302 waste are equipped with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, a lab coat, safety glasses, and chemical-resistant gloves.[1] In the event of an accidental spill, the material should be contained and picked up mechanically, avoiding the generation of dust.[1] It is imperative to prevent the substance from entering sewers or surface and ground water.[1]
Waste Categorization and Disposal Protocols
The appropriate disposal procedure for V-9302 depends on its form. The following sections provide detailed protocols for different types of V-9302 waste.
Unwanted or expired V-9302 in its solid (powder) form must be treated as chemical waste and should not be disposed of in regular trash.[1]
Procedure:
-
Collection: Keep the unwanted material in its original container and ensure it is securely capped.
-
Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]-butanoic acid or V-9302.[1]
-
Pickup: Arrange for pickup by your institution's EHS department.[1]
V-9302 is often dissolved in solvents such as Dimethyl sulfoxide (DMSO) for experimental use. These solutions must be disposed of as hazardous chemical waste, primarily due to the solvent.[1]
Procedure:
-
Collection: Collect all liquid waste containing V-9302 in a dedicated, leak-proof, and chemically compatible waste container.
-
Segregation: Do not mix this waste with incompatible materials like strong acids, bases, or oxidizing agents.[1]
-
Labeling: Clearly label the container with a "Hazardous Waste" label, listing all constituents by percentage (e.g., "DMSO 99%, V-9302 1%").[1]
This category includes items such as pipette tips, plates, and gloves that have come into contact with V-9302.
Procedure:
-
Segregation: Separate contaminated solid waste from regular laboratory trash.[1]
-
Collection: Place these items in a designated container, such as a labeled bag or bin specifically for chemically contaminated solid waste.[1]
-
Biohazardous Considerations: If the waste is also considered biohazardous (e.g., used in cell culture), it must first be decontaminated according to your laboratory's biosafety protocols before being disposed of as chemical waste. It is critical to never mix chemical and biohazardous waste streams without consulting your institution's EHS.[1]
A container is generally considered "empty" when all contents have been removed by normal means.[1]
Procedure:
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous liquid chemical waste.[1]
-
Drying: Allow the rinsed container to air-dry completely.
-
Label Removal: Obliterate or deface the original label to prevent misidentification.[1]
-
Final Disposal: Once clean, dry, and with the label removed, the container can typically be disposed of in the appropriate recycling or solid waste stream.[1]
Data Presentation
| Waste Type | Key Disposal Consideration |
| Solid V-9302 | Treat as chemical waste; do not dispose in regular trash. |
| V-9302 in Solution | Dispose as hazardous chemical waste, primarily due to solvent. |
| Contaminated Solid Waste | Segregate from regular trash; decontaminate if biohazardous. |
| Empty Containers | Triple rinse with a suitable solvent; first rinse is hazardous. |
Experimental Protocols
Protocol for Disposal of V-9302 in DMSO Solution:
-
Personnel Safety: Don appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Collection: In a designated satellite accumulation area, use a funnel to decant the V-9302/DMSO solution into a labeled hazardous waste container. Ensure the container is made of a material compatible with DMSO.
-
Container Labeling: The waste container must be clearly labeled "Hazardous Waste" and list the contents: "Dimethyl sulfoxide (~99%), V-9302 (~1%)".
-
Storage: Keep the waste container closed when not in use. Store it away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Disposal Request: Once the container is full, or in accordance with your institution's EHS guidelines, submit a request for hazardous waste pickup.
Mandatory Visualization
Caption: Workflow for the proper disposal of different forms of V-9302 waste.
Caption: Logical relationship between safety precautions and disposal steps for V-9302.
References
Navigating the Safe Handling of IT9302: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the chemical compound IT9302, encompassing personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is critical for minimizing risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE, which should be worn at all times in the laboratory when this compound is in use.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and aerosols that can cause serious eye damage. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which may cause irritation or absorption. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges. | Necessary when working outside of a fume hood or with potential for aerosolization. |
Safe Handling and Operational Protocols
Proper handling of this compound is crucial to prevent accidents and ensure the accuracy of experimental results. The following protocols provide a step-by-step guide for safe usage.
General Handling Procedures
-
Preparation : Before handling this compound, ensure that the work area is clean and uncluttered. A chemical fume hood must be used for all procedures involving this compound.
-
Weighing and Aliquoting : When weighing, use a tared, sealed container to minimize exposure. For aliquoting, use appropriate precision tools and work within the fume hood.
-
In-Use : Keep containers of this compound sealed when not in use. Avoid creating dust or aerosols.
-
Spill Management : In the event of a spill, immediately evacuate the area and follow the established spill response protocol. Do not attempt to clean a large spill without appropriate training and equipment.
The logical workflow for handling this compound, from initial preparation to final disposal, is illustrated in the diagram below.
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step to ensure environmental safety and regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused this compound | Labeled, sealed hazardous waste container. | Segregate from other chemical waste and dispose of through an approved hazardous waste management service. |
| Contaminated Labware | Puncture-resistant, labeled sharps container (for sharps) or designated hazardous waste bin. | Dispose of in accordance with institutional guidelines for chemically contaminated waste. |
| Contaminated PPE | Labeled hazardous waste bag. | Place all used gloves, aprons, and other disposable PPE into a designated, sealed bag for incineration. |
By strictly adhering to these safety protocols and logistical procedures, researchers can confidently and safely work with this compound, fostering a secure and productive laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
